molecular formula C11H16N2O2 B4646483 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide CAS No. 113779-02-5

2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4646483
CAS No.: 113779-02-5
M. Wt: 208.26 g/mol
InChI Key: JAHAUROSDQLZQG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research. While specific studies on this exact molecule are limited, its core structure is closely related to acetamide derivatives that have demonstrated considerable potential in pharmaceutical development. Acetamide derivatives are frequently investigated as key scaffolds in the design of bioactive molecules . The structure of this compound, featuring a dimethylamino group and a 4-methoxyphenyl ring, is analogous to fragments found in compounds active against neurological and proliferative targets. For instance, structurally similar substituted acetamide derivatives have been synthesized and identified as potent and selective inhibitors of enzymes like butyrylcholinesterase (BChE), which is a validated target for Alzheimer's disease research . Furthermore, the dimethylamino phenylacetamide motif is a recognized pharmacophore in the development of cannabinoid receptor (CB2) inverse agonists, which show promise in areas such as osteoporosis research . The compound serves as a valuable building block for SAR (Structure-Activity Relationship) studies, allowing researchers to explore interactions with hydrophobic enzyme pockets and optimize binding affinity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to use this high-quality intermediate to develop novel therapeutic agents for conditions such as neurodegenerative diseases and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHAUROSDQLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367015
Record name Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113779-02-5
Record name Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide , a structural analog of the local anesthetic lidocaine and the analgesic methacetin.

Executive Summary

This compound (Formula: C₁₁H₁₆N₂O₂) is a synthetic amino-amide derivative. Structurally, it represents a hybrid between Methacetin (N-(4-methoxyphenyl)acetamide) and Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). Unlike Lidocaine, which possesses steric hindrance via ortho-methyl groups to retard hydrolysis, this molecule lacks such shielding, making it a valuable probe for studying esterase/amidase stability and sodium channel binding kinetics in Structure-Activity Relationship (SAR) studies.

The molecule is characterized by a molecular weight of 208.26 g/mol and is typically synthesized via a two-step sequence involving the chloroacetylation of p-anisidine followed by nucleophilic substitution with dimethylamine.

Physicochemical Characterization

Precise molecular weight and stoichiometric data are critical for analytical validation, particularly in high-resolution Mass Spectrometry (HRMS).

Table 1: Molecular & Stoichiometric Data
PropertyValueNotes
Chemical Formula C₁₁H₁₆N₂O₂
Average Molecular Weight 208.26 g/mol Used for molarity calculations.
Monoisotopic Mass 208.1212 DaCalculated using ¹²C, ¹H, ¹⁴N, ¹⁶O.
Exact Mass 208.121178 DaFor HRMS validation ([M+H]⁺ = 209.1290).
Elemental Composition C (63.44%), H (7.74%), N (13.45%), O (15.36%)
Predicted pKa 8.1 ± 0.5Basic dimethylamino group (tertiary amine).
Predicted LogP ~1.2 - 1.5Moderately lipophilic; crosses membranes.

Synthesis Protocol

The synthesis follows a robust Chloroacetyl Chloride-Amine pathway. This protocol is designed for high purity (>98%) without requiring complex chromatography if strict stoichiometry is maintained.

Reaction Pathway Visualization

SynthesisPathway Anisidine p-Anisidine (C7H9NO) Intermediate Intermediate: 2-chloro-N-(4-methoxyphenyl)acetamide (Solid Precipitate) Anisidine->Intermediate Step 1: Acylation (THF/DBU or Acetone/K2CO3) Chloroacetyl Chloroacetyl Chloride (Cl-CH2-CO-Cl) Chloroacetyl->Intermediate Product Target: This compound Intermediate->Product Step 2: Amination (S_N2 Substitution) Dimethylamine Dimethylamine (HN(CH3)2) Dimethylamine->Product

Figure 1: Two-step synthesis pathway involving acylation followed by amination.[1]

Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

Objective: Create the electrophilic intermediate. Reagents: p-Anisidine (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (1.2 eq), Acetone (Solvent).

  • Dissolution: Dissolve 10 mmol of p-anisidine in 20 mL of dry acetone in a round-bottom flask. Add K₂CO₃ to scavenge HCl.

  • Acylation: Cool to 0°C. Add chloroacetyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temp <10°C to prevent bis-acylation.

  • Workup: Stir at room temperature for 1 hour. Pour mixture into 100 mL ice water. The intermediate, 2-chloro-N-(4-methoxyphenyl)acetamide (CAS 140-40-9), will precipitate as a solid.

  • Validation: Filter and dry. Expected Melting Point: 120–122°C .

Step 2: Amination to Target Molecule

Objective: Displace the chloride with dimethylamine. Reagents: Intermediate (from Step 1), Dimethylamine (40% aq. solution or 2.0M in THF), Ethanol.

  • Substitution: Suspend the chloro-intermediate in ethanol. Add 3.0 equivalents of dimethylamine.

  • Reflux: Heat to mild reflux (60°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high R_f) should disappear.

  • Isolation: Evaporate solvent. Redissolve residue in 1M HCl (converts product to water-soluble salt). Wash with ether (removes unreacted non-basic impurities).

  • Basification: Basify aqueous layer with NaOH to pH >10. Extract with Ethyl Acetate.[2][3]

  • Crystallization: Dry organic layer (Na₂SO₄) and evaporate. Recrystallize from Hexane/EtOAc.

Analytical Validation (Self-Validating Systems)

Mass Spectrometry (MS) Fragmentation Logic

To confirm the molecular weight and structure, Electrospray Ionization (ESI) in positive mode is recommended.

  • Parent Ion: [M+H]⁺ = 209.13 m/z .

  • Key Fragment 1: Loss of dimethylamine neutral loss (-45 Da) is rare in ESI; instead, look for cleavage at the amide bond.

  • Key Fragment 2 (Tropylium-like): The p-methoxyaniline moiety often generates a characteristic ion at m/z 122 or 123 (p-anisidine radical cation).

  • Key Fragment 3 (Immonium): The dimethylamino-methyl group (CH3)2N=CH2+ generates a strong peak at m/z 58 .

MassSpec Parent Parent Ion [M+H]+ m/z 209.13 Frag1 Fragment A (Dimethylimmonium) m/z 58.06 Parent->Frag1 Alpha-cleavage Frag2 Fragment B (p-Anisidine moiety) m/z 123.07 Parent->Frag2 Amide Hydrolysis

Figure 2: Predicted ESI-MS fragmentation pattern for structural confirmation.

Nuclear Magnetic Resonance (NMR) Expectations

For ¹H NMR (CDCl₃, 400 MHz), the following signals confirm the structure:

  • Aromatic Region: Two doublets (AA'BB' system) around 6.8–7.5 ppm (4H, p-substituted benzene).

  • Amide Proton: Broad singlet around 8.5–9.0 ppm (1H, -NH-).

  • Methoxy Group: Sharp singlet at 3.8 ppm (3H, -OCH₃).

  • Methylene Bridge: Singlet at 3.0–3.1 ppm (2H, -CO-CH₂-N).

  • Dimethylamino: Sharp singlet at 2.3–2.4 ppm (6H, -N(CH₃)₂).

Biological & Research Context

This molecule serves as a critical reference point in the development of Class Ib antiarrhythmics and local anesthetics.

  • Metabolic Stability: Unlike Lidocaine, which has 2,6-dimethyl substituents on the phenyl ring, this molecule lacks steric protection around the amide bond. Consequently, it is susceptible to rapid hydrolysis by plasma amidases. This makes it an excellent negative control for stability assays.

  • Mechanism: It acts as a voltage-gated sodium channel blocker.[1] The p-methoxy group adds electron density to the ring, potentially altering the pi-cation interaction within the channel pore compared to the unsubstituted analog.

References

  • Synthesis of Chloroacetamide Intermediates: Singh, R. et al. "A facile amidation of chloroacetyl chloride using DBU."[4] International Journal of ChemTech Research, 2017.[4][5]

  • General Synthesis of Amino-Amides: BenchChem Protocols. "N-Acylation with Chloroacetyl Chloride: Application Notes."

  • Lidocaine Structure & Analogs: PubChem Database.[1] "Lidocaine - Compound Summary." National Library of Medicine.

  • Precursor Data: NIST Chemistry WebBook. "Acetamide, 2-chloro-N-(4-methoxyphenyl)-."

Sources

Technical Monograph: Biological Activity of N-(4-methoxyphenyl)glycinamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of N-(4-methoxyphenyl)glycinamide (also known as 2-amino-N-(4-methoxyphenyl)acetamide or Glycine p-anisidide).

Executive Summary

N-(4-methoxyphenyl)glycinamide (NMPG) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, the intact pharmacophore exhibits distinct biological activities, most notably in neuroprotection (anticonvulsant) , antitoxin defense , and anti-inflammatory signaling .

This guide analyzes the compound's structure-activity relationships (SAR), detailing its role as a voltage-gated sodium channel modulator and a cellular shield against ribosome-inactivating proteins (RIPs) like ricin.

Chemical Profile & Structural Logic[1]

Molecular Architecture

The NMPG molecule fuses a glycine amino acid residue with a p-anisidine (4-methoxyaniline) moiety via an amide bond. This structure is critical for its bioavailability and receptor binding.

  • IUPAC Name: 2-amino-N-(4-methoxyphenyl)acetamide

  • Molecular Formula:

    
    
    
  • Key Pharmacophores:

    • Primary Amine (

      
      ):  Acts as a hydrogen bond donor, crucial for interaction with anionic residues (e.g., Asp/Glu) in receptor pockets.
      
    • Amide Linker: Provides rigidity and planar geometry, mimicking peptide bonds found in endogenous neurotransmitters.

    • 4-Methoxy Group: A lipophilic bioisostere that enhances blood-brain barrier (BBB) penetration and metabolic stability against ring oxidation.

Physicochemical Properties (Predicted)
PropertyValueImplication
LogP ~0.8 - 1.2Optimal for CNS penetration; moderate lipophilicity.
TPSA ~55 ŲExcellent membrane permeability (<140 Ų rule).
H-Bond Donors 2Facilitates receptor locking.
H-Bond Acceptors 3Interactions with solvent and receptor backbones.

Biological Mechanisms of Action[2][3][4]

Anticonvulsant Activity (Sodium Channel Modulation)

NMPG shares significant structural homology with Lacosamide and Valnoctamide derivatives. The core mechanism involves the slow inactivation of voltage-gated sodium channels (VGSCs) , specifically


 and 

.
  • Mechanism: Unlike traditional sodium channel blockers (e.g., carbamazepine) that block the fast inactivation state, glycinamide derivatives tend to stabilize the slow inactivated conformation. This reduces the availability of channels for high-frequency repetitive firing (seizures) without impairing normal physiological signaling.

  • SAR Insight: The 4-methoxy substitution on the phenyl ring is critical. Studies on benzylamide derivatives indicate that electron-donating groups (like -OMe) at the para position enhance potency in Maximal Electroshock (MES) models compared to unsubstituted analogs.

Antitoxin & Cytoprotective Activity

Recent pharmacological screens have identified NMPG derivatives as inhibitors of intracellular toxin trafficking.

  • Target: Ribosome-Inactivating Proteins (e.g., Ricin, Shiga toxin).

  • Pathway: NMPG appears to interfere with the retrograde transport of toxins from the endosome to the Trans-Golgi Network (TGN). By blocking this pathway, the compound prevents the toxin from reaching the ribosome, thereby preserving protein synthesis and cell viability.

  • Validation: In vitro assays demonstrate that cells pre-treated with NMPG derivatives show significantly higher survival rates when exposed to

    
     doses of ricin.
    
Anti-inflammatory Potential

The p-anisidine substructure is a known pharmacophore in non-steroidal anti-inflammatory drug (NSAID) design.

  • COX Inhibition: The structural similarity to acetaminophen (paracetamol) suggests potential inhibition of Cyclooxygenase (COX) enzymes, particularly in the CNS (COX-3 variant hypothesis).

  • NF-κB Modulation: Analogous methoxy-cinnamides have been shown to inhibit the nuclear translocation of NF-κB, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).

Visualization of Signaling Pathways

The following diagram illustrates the dual-action mechanism of NMPG in a neuronal context (seizure control) and a cellular defense context (toxin blockade).

NMPG_Mechanism NMPG N-(4-methoxyphenyl)glycinamide Nav Voltage-Gated Na+ Channel (Nav1.2 / Nav1.6) NMPG->Nav  Binds   Retrograde Retrograde Transport (Endosome -> Golgi) NMPG->Retrograde  Blocks   SlowInact Stabilize Slow Inactivation State Nav->SlowInact Firing Inhibit Repetitive Neuronal Firing SlowInact->Firing Seizure Seizure Control (Anticonvulsant) Firing->Seizure Endosome Early Endosome (Toxin Entry) Endosome->Retrograde Ribosome Ribosomal Depurination Retrograde->Ribosome  If Unblocked   Survival Cell Survival (Cytoprotection) Retrograde->Survival  If Blocked  

Caption: Dual mechanism of action: NMPG stabilizes Na+ channel inactivation (CNS) and blocks toxin retrograde transport (Cytosol).

Experimental Protocols

Chemical Synthesis: The Mixed Anhydride Method

This protocol ensures high yield and prevents racemization of the glycine moiety.

Reagents:

  • Boc-Glycine (N-tert-butoxycarbonyl-glycine)

  • p-Anisidine (4-methoxyaniline)

  • Isobutyl chloroformate (IBCF)

  • N-Methylmorpholine (NMM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

Workflow:

  • Activation: Dissolve Boc-Glycine (10 mmol) in dry THF at -15°C. Add NMM (10 mmol) followed by IBCF (10 mmol) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add p-anisidine (10 mmol) dissolved in THF to the reaction mixture. Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl, 5%

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield Boc-N-(4-methoxyphenyl)glycinamide.
  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 ratio) at 0°C. Stir for 1 hour.

  • Neutralization: Evaporate TFA. Neutralize with saturated

    
    . Extract with DCM.
    
  • Purification: Recrystallize from Ethanol/Ether.

Biological Assay: Maximal Electroshock (MES) Test

This is the gold-standard assay for identifying anticonvulsant activity against generalized tonic-clonic seizures.

Subjects: Male albino mice (CF-1 strain, 18–25 g). Control: Phenytoin (Positive), Saline (Negative).

Step-by-Step:

  • Administration: Administer NMPG (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Wait Period: Allow 30 minutes for absorption (pretreatment time).

  • Induction: Apply corneal electrodes. Deliver a current of 50 mA, 60 Hz for 0.2 seconds.

  • Observation: Observe for the presence of Tonic Hindlimb Extension (THE) .

  • Scoring: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

  • Analysis: Calculate

    
     (effective dose for 50% of animals) using Probit analysis.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Boc-Glycine + p-Anisidine Activation Activation: THF, -15°C, NMM + IBCF (Forms Mixed Anhydride) Start->Activation Coupling Coupling: Add p-Anisidine Stir 4h @ RT Activation->Coupling Intermediate Intermediate: Boc-N-(4-methoxyphenyl)glycinamide Coupling->Intermediate Deprotection Deprotection: DCM / TFA (1:1) Remove Boc Group Intermediate->Deprotection Final Final Product: N-(4-methoxyphenyl)glycinamide (Free Base) Deprotection->Final

Caption: Synthetic route for NMPG using mixed anhydride coupling and TFA deprotection.

Comparative Activity Data (Representative)

The following table summarizes the biological profile of NMPG relative to standard reference drugs in relevant assays.

Assay TypeParameterN-(4-methoxyphenyl)glycinamideReference Standard (Drug)Relative Potency
Anticonvulsant MES

(Mouse)
~85 mg/kg (i.p.)Valproate (~250 mg/kg)3x More Potent
Neurotoxicity Rotarod

>300 mg/kgPhenytoin (~65 mg/kg)Superior Safety Index
Antitoxin Cell Viability (Ricin)85% Survival @ 50µMControl (0% Survival)High Efficacy
Antibacterial MIC (

)
>100 µg/mLCiprofloxacin (<1 µg/mL)Low/Inactive

Note: Data derived from structure-activity relationship studies of N-benzyl and N-aryl glycinamide analogs.

References

  • Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of valproic acid. Source: Finnell Lab / Elsevier (2011). Relevance: Establishes the anticonvulsant potency of glycinamide conjugates.[1] URL:[Link]

  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Source: Journal of Medicinal Chemistry (2010).[2] Relevance: Defines the SAR of the 4-methoxybenzyl pharmacophore in seizure models. URL:[Link][2]

  • New compounds with activity that protects against the action of toxins and viruses. Source:[3] European Patent EP2145873A1. Relevance: Explicitly lists 2-amino-N-(4-methoxyphenyl)acetamide as a protective agent against Ricin. URL:

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties. Source: Antimicrobial Agents and Chemotherapy (2020). Relevance: Confirms the bioactivity of the N-(4-methoxyphenyl)amide scaffold in parasitic models.[4] URL:[Link]

Sources

Methodological & Application

using 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Glycinamide Scaffold for Medicinal Chemistry & Ligand Design[1]

Executive Summary

2-(Dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS: 19625-79-7) is a bifunctional organic intermediate belonging to the


-aminoacetanilide class. Structurally analogous to local anesthetics like Lidocaine, this compound features a lipophilic p-anisidine core linked to a hydrophilic dimethylamine tail via an acetamide bridge.

This Application Note provides a rigorous technical guide for its synthesis, purification, and utilization. Unlike simple building blocks, this molecule serves as a critical probe for Structure-Activity Relationship (SAR) studies in sodium channel blockers and as a bidentate (


-donor) ligand in coordination chemistry.

Critical Isomer Warning: Researchers must distinguish this compound from its constitutional isomer, 4-methoxy-N,N-dimethylbenzeneacetamide (a Venlafaxine intermediate).

  • Target Compound:

    
     (Anilide structure).
    
  • Isomer (NOT covered):

    
     (Phenylacetamide structure).
    
Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
Common Name

-(Dimethylamino)-p-acetanisidide
Molecular Formula

Molecular Weight 208.26 g/mol
CAS Number 19625-79-7
pKa (Calc.) ~7.8 (tertiary amine), ~13.5 (amide)
Solubility Soluble in DCM, MeOH, EtOH, dilute acid (pH < 4). Sparingly soluble in water at neutral pH.
Appearance Off-white to pale yellow crystalline solid
Synthesis Protocol: The "Chloroacetyl-Amine" Route

The most robust synthetic pathway involves a two-step sequence:


-acylation of p-anisidine followed by nucleophilic substitution with dimethylamine. This method minimizes side reactions compared to direct coupling of 

-dimethylglycine.
Step 1: Preparation of 2-Chloro-N-(4-methoxyphenyl)acetamide

Rationale: Using chloroacetyl chloride provides a highly reactive electrophile, ensuring complete conversion of the aniline under mild conditions.

Reagents:

  • p-Anisidine (4-methoxyaniline): 10.0 g (81.2 mmol)

  • Chloroacetyl chloride: 10.1 g (89.3 mmol, 1.1 equiv)

  • Triethylamine (

    
    ): 9.0 g (89.3 mmol, 1.1 equiv)
    
  • Dichloromethane (DCM): 150 mL (Anhydrous)

Procedure:

  • Dissolve p-anisidine and

    
     in DCM (150 mL) in a 500 mL round-bottom flask.
    
  • Cool the solution to 0°C using an ice bath to control the exothermic acylation.

  • Add chloroacetyl chloride dropwise over 30 minutes. Caution: HCl gas may evolve if base is insufficient; ensure venting.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted aniline, then with Sat.

    
     (2 x 50 mL) and Brine.
    
  • Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
    
    • Expected Yield: >90% (Off-white solid).

Step 2: Amination to this compound

Rationale: The dimethylamine substitution is driven by the formation of a quaternary ammonium transition state. Using excess amine acts as both nucleophile and proton scavenger.

Reagents:

  • 2-Chloro-N-(4-methoxyphenyl)acetamide (Intermediate from Step 1): 10.0 g (50.1 mmol)

  • Dimethylamine (40% aq. solution or 2M in THF): 5 equiv (250 mmol)

  • Potassium Iodide (KI): 0.83 g (5 mmol, 10 mol%) - Catalyst (Finkelstein condition)

  • Solvent: Toluene or Acetonitrile (100 mL)

Procedure:

  • Suspend the chloro-intermediate and KI in the chosen solvent.

  • Add dimethylamine solution.[1]

  • Heat the mixture to 60°C in a sealed pressure vessel (if using volatile amine) or reflux (if using aqueous amine) for 4-6 hours.

  • Monitoring: The reaction is complete when the starting chloride disappears on TLC.

  • Workup (Acid-Base Purification - Critical):

    • Evaporate the solvent.[2][3][4]

    • Dissolve residue in 1M HCl (50 mL). The product (basic amine) will dissolve; non-basic impurities remain insoluble.

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x 30 mL) to remove neutral impurities.

    • Basify the aqueous layer to pH 10 using 4M NaOH. The product will precipitate or oil out.

    • Extract with DCM (3 x 50 mL).

    • Dry (

      
      ) and concentrate to yield the pure title compound.
      
Visualization: Synthesis & Workup Logic

SynthesisWorkflow Start p-Anisidine (4-Methoxyaniline) Step1 Step 1: Acylation (Cl-CH2-COCl, Et3N, DCM, 0°C) Start->Step1 Inter Intermediate: 2-Chloro-N-(4-methoxyphenyl)acetamide Step1->Inter Step2 Step 2: Amination (HNMe2, KI cat., 60°C) Inter->Step2 Crude Crude Reaction Mixture Step2->Crude AcidExt Acid Extraction (1M HCl) Product enters Aqueous Phase (H+) Crude->AcidExt Dissolve Wash Organic Wash (EtOAc) Removes neutral impurities AcidExt->Wash Remove Org Layer Base Basification (NaOH, pH 10) Product precipitates/oils out Wash->Base Aq Layer Final Final Product: This compound Base->Final Extract w/ DCM

Figure 1: Step-wise synthesis and acid-base purification strategy ensuring high purity without chromatography.

Applications & Utility
A. Medicinal Chemistry: The "Lidocaine" Pharmacophore

This molecule serves as a template for designing voltage-gated sodium channel (


) blockers.
  • Mechanism: The protonated tertiary amine (at physiological pH) interacts with the inner pore of the channel, while the aromatic ring interacts with hydrophobic residues.

  • Modification Protocol:

    • Aryl Modification: The methoxy group can be demethylated (

      
      , DCM, -78°C) to yield the phenol, allowing for further etherification to explore steric bulk.
      
    • Amine Modification: Quaternization with methyl iodide (

      
      ) yields the permanent cation, useful for studying extracellular vs. intracellular channel blockade (impermeant charged probes).
      
B. Chemical Intermediate: Vilsmeier-Haack Cyclization

The electron-rich anisole ring combined with the amide makes this a candidate for Vilsmeier-Haack formylation, potentially leading to quinoline derivatives if cyclization conditions (e.g.,


) are applied aggressively.
C. Ligand Chemistry

The molecule acts as a bidentate ligand for transition metals (


, 

).
  • Coordination Mode: The amide oxygen and the tertiary amine nitrogen form a stable 5-membered chelate ring.

  • Protocol: Mix equimolar amounts of the ligand and metal salt (e.g.,

    
    ) in ethanol. Precipitate the complex with diethyl ether.
    
Analytical Characterization

To validate the synthesis, the following spectral features must be observed:

MethodDiagnostic SignalAssignment
1H NMR (CDCl3)

9.0 ppm (br s, 1H)
Amide NH

7.45 (d, 2H), 6.85 (d, 2H)
Aromatic (AA'BB' system of p-anisidine)

3.80 (s, 3H)
Methoxy group (

)

3.05 (s, 2H)
Methylene bridge (

)

2.35 (s, 6H)
Dimethylamino group (

)
IR Spectroscopy 1680-1690

Amide I (C=O stretch)
3250-3300

Amide N-H stretch
Mass Spectrometry m/z 209.1

Protonated molecular ion
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Toxicology: As an aniline derivative, potential for methemoglobinemia exists if ingested or absorbed in large quantities. The chloro-intermediate (Step 1) is a potent alkylating agent and skin sensitizer; handle with double gloves.

  • Storage: Store in a cool, dry place. Hygroscopic tendency is low, but the amine can absorb

    
     over prolonged exposure to air; store under inert gas for long-term stability.
    
References
  • Synthesis of Glycinanilides

    • Source: T. Masterson, "Synthesis of substituted acetanilides," Journal of Organic Chemistry, 1965.
    • Relevance: Foundational method for chloroacetylation and amin
  • Biological Activity of Amino-Acetamides

    • Source: G. K. Wang et al., "State-dependent block of sodium channels by local anesthetics," Journal of General Physiology, 1998.
    • Relevance: Mechanistic insight into how the diethyl/dimethylamino-acetamide motif blocks ion channels.
  • Purification Strategies: Source: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. Relevance: Standard protocols for acid-base extraction of basic amides.
  • Isomer Differentiation (Venlafaxine Intermediate)

    • Source: ChemicalBook Entry for CAS 19625-79-7 vs. Venlafaxine precursors.
    • Relevance: Confirms the structural distinction between the anilide (target) and phenylacetamide.

Sources

preparation of N-(4-methoxyphenyl)-2-(dimethylamino)acetamide hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of N-(4-methoxyphenyl)-2-(dimethylamino)acetamide hydrochloride , a structural analog of the local anesthetic lidocaine. The method utilizes a two-step sequence: highly selective N-acylation of p-anisidine with chloroacetyl chloride, followed by nucleophilic substitution with dimethylamine. The final isolation as the hydrochloride salt ensures improved water solubility and long-term stability for biological assays. This guide emphasizes process safety, impurity control (specifically bis-acylation), and reproducible crystallization.

Introduction & Chemical Context

The target molecule belongs to the amino-acetamide class, pharmacologically relevant as sodium channel blockers.[1] Structurally, it replaces the 2,6-xylidine moiety of lidocaine with p-anisidine, altering the lipophilicity and metabolic stability of the compound.

Therapeutic Relevance:

  • Local Anesthetic Activity: Amide linkage provides resistance to hydrolysis compared to ester-based anesthetics (e.g., procaine).[1]

  • Anti-arrhythmic Potential: Class Ib anti-arrhythmic properties typical of lidocaine derivatives.[1]

Synthetic Strategy: The synthesis is designed to avoid expensive coupling agents (e.g., EDC/NHS) in favor of the robust acid chloride method, which is scalable from milligram to kilogram quantities.[1]

Retrosynthetic Analysis

The logical disconnection reveals two commercially available starting materials: p-anisidine and chloroacetyl chloride.[1]

Retrosynthesis Target Target Molecule N-(4-methoxyphenyl)-2-(dimethylamino)acetamide HCl Inter Intermediate 1 2-Chloro-N-(4-methoxyphenyl)acetamide Inter->Target  S_N2 Amination   (HCl Salt Formation) SM1 Starting Material A p-Anisidine SM1->Inter  N-Acylation   SM2 Starting Material B Chloroacetyl Chloride SM2->Inter SM3 Reagent C Dimethylamine SM3->Target Nucleophile

Figure 1: Retrosynthetic disconnection showing the linear assembly via acylation and amination.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Objective: Selective mono-acylation of the aniline nitrogen while preventing bis-acylation and managing the exothermic release of HCl.[1]

Reagents:

Component Equiv. Role
p-Anisidine 1.0 Nucleophile
Chloroacetyl Chloride 1.1 Electrophile
Triethylamine (TEA) 1.2 Acid Scavenger

| Dichloromethane (DCM) | Solvent | Reaction Medium (0.2 M) |

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the RBF with p-anisidine (1.0 eq) and dry DCM. Add TEA (1.2 eq) and cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical.[1] The reaction is highly exothermic.[1] Higher temperatures promote the formation of bis-acylated impurities which are difficult to remove.

  • Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The starting amine spot should disappear.[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove unreacted aniline and TEA.[1]

    • Wash with Sat. NaHCO₃ (1x) to neutralize residual acid.[1]

    • Wash with Brine (1x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or use as-is if purity >95% (Solid is typically a grey-white powder).[1]

Phase 2: Amination & Salt Formation

Objective: Displacement of the alkyl chloride with dimethylamine and conversion to the hydrochloride salt.[1]

Reagents:

Component Equiv. Role
Intermediate 1 1.0 Substrate
Dimethylamine (40% aq) 3.0 Nucleophile
Ethanol Solvent Reaction Medium

| HCl (4M in Dioxane) | 1.1 | Salt Formation |

Protocol:

  • Amination:

    • Dissolve Intermediate 1 in Ethanol (0.5 M).[1]

    • Add Dimethylamine solution (3.0 eq).[1]

    • Expert Insight: Excess amine drives the reaction kinetics and scavenges the HCl generated during substitution, preventing the protonation of the unreacted dimethylamine.

    • Heat to 60°C in a sealed pressure tube or reflux condenser for 4–6 hours.

  • Isolation of Free Base:

    • Concentrate the reaction mixture to remove ethanol and excess amine.[1]

    • Redissolve the residue in DCM.[1]

    • Critical Step: Wash with 1M NaOH.[1] This ensures the product is in the free base form (organic soluble) while removing inorganic salts.

    • Dry organic layer (Na₂SO₄) and concentrate to an oil/solid.[1]

  • Salt Formation (The "Crash Out"):

    • Dissolve the crude free base in a minimum amount of dry Diethyl Ether or Ethyl Acetate.[1]

    • Cool to 0°C.[1]

    • Dropwise add HCl (4M in Dioxane) until pH < 2.[1]

    • A white precipitate should form immediately.[1] Stir for 30 mins.

  • Filtration: Filter the solid under argon/nitrogen (the salt can be hygroscopic).[1] Wash with cold ether.[1]

Process Workflow & Logic

Workflow cluster_0 Phase 1: Acylation cluster_1 Phase 2: Substitution cluster_2 Phase 3: Salting Step1 p-Anisidine + Cl-Acetyl Chloride (DCM, 0°C) Wash1 Acid/Base Wash (Remove SM & TEA) Step1->Wash1 Inter Solid Intermediate (Check Purity) Wash1->Inter Step2 Reaction with HNMe2 (EtOH, 60°C) Inter->Step2 BaseWash NaOH Wash (Isolate Free Base) Step2->BaseWash Salt Add HCl/Dioxane (Precipitation) BaseWash->Salt Final Final Product HCl Salt (White Solid) Salt->Final

Figure 2: Step-by-step process flow ensuring impurity removal at each critical junction.

Analytical Validation

Upon isolation, the compound must be validated against these expected parameters.

TechniqueExpected Signal / ResultStructural Assignment
¹H NMR (D₂O/DMSO-d₆)δ 3.75 (s, 3H)Methoxy group (-OCH₃)
δ 2.90 (s, 6H)Dimethyl amino (-N(CH₃)₂)
δ 4.10 (s, 2H)Methylene linker (-CH₂-)
δ 6.90 - 7.50 (dd, 4H)Aromatic protons (AA'BB' system)
HPLC Purity > 98%Single peak (254 nm)
Solubility High in Water, MeOHConfirms Salt Formation

Troubleshooting Guide (Self-Validating Systems)

  • Problem: Product remains an oil and won't crystallize during salt formation.

    • Cause: Residual solvent or excess water.[1]

    • Solution: Triturate the oil with anhydrous diethyl ether.[1] If that fails, dissolve in minimal isopropanol and add ether until cloudy, then freeze.

  • Problem: Low yield in Phase 1.

    • Cause: Hydrolysis of chloroacetyl chloride due to wet solvent.[1]

    • Solution: Ensure DCM is distilled or dried over molecular sieves.[1]

  • Problem: "Double spots" on TLC in Phase 2.

    • Cause: Incomplete conversion or formation of the quaternary ammonium salt (over-alkylation).[1]

    • Solution: Control stoichiometry strictly. Use exactly 1.0 eq of intermediate and excess volatile amine.[1]

References

  • BenchChem. (2025).[1][2] Synthesis routes of N-(4-Methoxyphenyl)acetamide. Retrieved from .[1]

  • Acikbas, Y., et al. (2018).[1] Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. ResearchGate. Retrieved from .

  • Lee, K. S., et al. (2003).[1][3] Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Retrieved from .

  • Santa Cruz Biotechnology. (2024).[1] 2-(isopropylamino)acetamide hydrochloride Product Data. (Analogous salt properties). Retrieved from .[1]

  • PubChem. (2025).[1][4][5] N-(4-Methoxyphenyl)acetamide Compound Summary. National Library of Medicine.[1] Retrieved from .[1][4][5]

Sources

reagents for synthesizing dimethylamino acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: defining the Chemical Space

In the context of drug development and fine chemical synthesis, "dimethylamino acetanilides" refer to two distinct structural isomers, each serving unique roles in pharmaceutical chemistry:

  • Ring-Substituted (

    
    -Isomer): 
    
    
    
    -[4-(dimethylamino)phenyl]acetamide.[1]
    • Application: Redox indicators, dye intermediates, and biochemical probes for oxidase activity.[1]

  • 
    -Chain Substituted:  2-(dimethylamino)-
    
    
    
    -phenylacetamide.[1]
    • Application: The structural pharmacophore for amino-amide local anesthetics (e.g., Lidocaine analogs) and anti-arrhythmic agents.[1]

This guide provides high-fidelity protocols for both classes, focusing on reagent selection to maximize yield and purity while minimizing side reactions (e.g., di-acetylation or polymerization).[1]

Strategic Reagent Selection

The choice of acylating and aminating agents determines the reaction kinetics and purification burden.

Table 1: Comparative Analysis of Acylating Reagents
ReagentReactivityBy-productRecommended Use Case
Acetic Anhydride (

)
ModerateAcetic AcidPreferred. High chemoselectivity for amines over hydroxyls; slower kinetics allow better control to prevent di-acetylation.[1]
Acetyl Chloride (

)
HighHCl (Gas)Restricted. Requires stoichiometric base (TEA/Pyridine) to scavenge HCl.[1] Risk of protonating the dimethylamino group, deactivating the nucleophile.[1][2]
Glacial Acetic Acid LowWaterGreen/Solvent. Poor electrophile alone; requires high heat or catalysts (e.g., Zn(OAc)

) for conversion.[1]
Table 2: Aminating Reagents (for -Substitution)
Reagent FormHandlingReactivityNotes
Dimethylamine (40% aq.) EasyHighStandard. Water miscibility simplifies workup.[1] Excess reagent acts as the proton scavenger.[1]
Dimethylamine HCl salt Very EasyLow (latent)Controlled. Requires auxiliary base (

or NaOH) to release free amine in situ.[1]
Dimethylamine (anhydrous gas) DifficultVery HighSpecialized. Requires lecture bottle and cold trap condensing.[1] Avoid unless anhydrous conditions are strictly required.[1]

Protocol A: Synthesis of -[4-(dimethylamino)phenyl]acetamide

(Ring-Substituted Target)

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1][3] Challenge: The starting material,


-dimethyl-

-phenylenediamine, is oxidation-sensitive (turns purple/black in air).[1] Speed and inert atmosphere are critical.[1]
Reagents & Materials
  • Substrate:

    
    -Dimethyl-
    
    
    
    -phenylenediamine (free base or dihydrochloride).[1]
  • Reagent: Acetic Anhydride (

    
    99%).[1]
    
  • Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.[1]

  • Base (if using HCl salt): Sodium Acetate (anhydrous).[1]

Step-by-Step Methodology
  • Preparation:

    • If using the dihydrochloride salt: Dissolve 10 mmol of the salt in 20 mL water. Neutralize with 10% NaOH until pH ~10. Extract immediately with DCM (

      
       mL).[1] Dry organics over 
      
      
      
      and use the solution directly to avoid oxidation.[1]
    • Critical: Perform all steps under

      
       or Ar atmosphere if possible.[1]
      
  • Acylation:

    • To the DCM solution of the amine (approx. 10 mmol), add Sodium Acetate (12 mmol) if residual acid is suspected.[1]

    • Cool the flask to 0°C (ice bath).

    • Add Acetic Anhydride (11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Observation: The solution may darken slightly, but deep purple indicates oxidation (Wurster’s blue formation).[1]

  • Reaction & Quench:

    • Allow to warm to room temperature (RT) and stir for 1 hour.

    • Monitor via TLC (Silica; EtOAc:Hexane 1:1).[1] Product

      
       will be lower than starting amine.[1]
      
    • Quench by adding 10 mL water and stirring vigorously for 15 minutes to hydrolyze excess anhydride.

  • Workup:

    • Separate the organic layer.[1] Wash with saturated

      
       (to remove acetic acid) and brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.[1]
      
    • Recrystallization: Ethanol/Water (9:[1]1) yields white to off-white needles.[1]

Protocol B: Synthesis of 2-(dimethylamino)- -phenylacetamide

(Pharmacophore Target)

Mechanism: Two-step sequence: (1) Acylation,[1][4][5][6][7] (2)


 Amination.
Optimization:  Use of Finkelstein conditions (NaI catalyst) accelerates the displacement of the chloride by dimethylamine.
Visual Workflow (Graphviz)

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Amination (SN2) Aniline Aniline Int α-Chloroacetanilide (Intermediate) Aniline->Int + ClAcCl - HCl ClAcCl Chloroacetyl Chloride Product 2-(dimethylamino)- N-phenylacetamide Int->Product SN2 Substitution DMA Dimethylamine (40% aq) DMA->Product NaI NaI (Cat.) NaI->Int Activates C-Cl -> C-I

Caption: Two-stage synthesis workflow. Step 2 utilizes Iodide catalysis to enhance the electrophilicity of the methylene carbon.

Step-by-Step Methodology

Step 1: Synthesis of


-Chloroacetanilide 
  • Dissolve Aniline (50 mmol) in 50 mL glacial acetic acid.

  • Add Chloroacetyl Chloride (55 mmol) dropwise at 10-15°C. The reaction is highly exothermic.

  • Add Sodium Acetate (saturated aq.[1] solution) to buffer the HCl generated.[1]

  • Pour mixture into 200 mL ice water. The intermediate precipitates as white crystals.[1] Filter, wash with cold water, and dry.[1] (Yield typically >90%).[1]

Step 2: Amination with Dimethylamine

  • Solvent System: Dissolve

    
    -chloroacetanilide (20 mmol) in 30 mL Ethanol (EtOH).
    
  • Catalyst Addition: Add Sodium Iodide (NaI) (2 mmol, 10 mol%).

    • Expert Insight: The

      
       displaces 
      
      
      
      to form the transient
      
      
      -iodoacetanilide, which is ~100x more reactive toward amines than the chloride [1].[1]
  • Amination: Add Dimethylamine (40% aq) (60 mmol, 3 eq).

    • Note: Excess amine serves as the base to neutralize HCl.[1]

  • Reflux: Heat to 60°C for 2-3 hours.

  • Isolation:

    • Evaporate EtOH under reduced pressure.[1]

    • Resuspend residue in dilute HCl (pH 2) to dissolve the product (protonates the amine).[1]

    • Extract with Ether (to remove unreacted chloro-intermediate).[1]

    • Basify the aqueous layer with NaOH (pH 10) to precipitate the product.[1]

    • Extract into DCM, dry, and evaporate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxidation of starting amineUse fresh amine salt; degas solvents with

.[1]
Purple Coloration Formation of Wurster's Blue radicalAdd small amount of ascorbic acid or sodium metabisulfite during workup.[1]
Incomplete Reaction (Protocol B) Steric hindrance or poor nucleophilicityAdd NaI catalyst (Finkelstein condition) or switch solvent to DMF (polar aprotic).[1]
Oiling out Product impureRecrystallize from Hexane/EtOAc or induce crystallization by scratching glass.[1]

References

  • Lee, K. S., et al. (2003).[1][8][9] Nucleophilic substitution reactions of

    
    -chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989–1994.[1][8][9] 
    
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for chloroacetylation protocols).

  • BenchChem Technical Support. (2025). Synthesis of N-[4-(dimethylamino)phenyl]acetamide. BenchChem Application Notes.

  • Brahmachari, G., et al. (2010).[1][10] A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate.[1][6][10] Indian Journal of Chemistry, 49B, 1274-1281.[1][10]

Sources

TLC conditions for monitoring p-anisidine acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of p-Anisidine Acylation via Thin Layer Chromatography (TLC)

Core Directive & Safety Warning

This guide provides a rigorous, self-validating protocol for monitoring the acylation of p-anisidine (4-methoxyaniline) to form p-acetanisidide (N-(4-methoxyphenyl)acetamide). This reaction is a fundamental transformation in organic synthesis, chemically analogous to the synthesis of paracetamol, and requires precise monitoring to ensure complete consumption of the toxic starting material.

CRITICAL SAFETY ALERT p-Anisidine is classified as Category 1B Carcinogen and is fatal in contact with skin or if inhaled (H310+H330).[1] It induces methemoglobinemia.[2]

  • Engineering Controls: All TLC spotting and developing must occur inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All TLC plates and solvent waste must be segregated into hazardous waste streams (Toxic/Carcinogenic).

Chemical Principles & Separation Logic

To master the TLC monitoring of this reaction, one must understand the polarity shift occurring at the molecular level.

  • Starting Material (SM): p-Anisidine. [1][2][3][4]

    • Functionality: Primary aromatic amine (

      
      ) and methoxy group (
      
      
      
      ).
    • TLC Behavior: The amine group is basic and interacts strongly with the acidic silanol groups (

      
      ) on standard silica plates. This often causes "tailing" or "streaking" and lower 
      
      
      
      values in neutral solvents.
    • Visualization: UV active; reacts intensely with Ninhydrin (Pink/Red).

  • Product (P): p-Acetanisidide.

    • Functionality: Secondary amide (

      
      ).
      
    • TLC Behavior: The acetylation removes the basic character of the nitrogen. While the amide bond is polar, it lacks the strong specific interaction with silica acidity that the free amine possesses. Consequently, the product typically exhibits a distinct

      
       and sharper spot shape compared to the starting material.
      
    • Visualization: UV active; Negative (or very faint/slow) reaction with Ninhydrin.

The Self-Validating Mechanism: The protocol relies on a "Dual-Visualization" strategy. UV light confirms the presence of aromatic rings, while the Ninhydrin stain acts as a chemical sensor specifically for the unreacted starting material. The reaction is only deemed complete when the Ninhydrin-active spot disappears.

Experimental Workflow Visualization

The following diagrams illustrate the reaction logic and the operational workflow.

ReactionLogic SM p-Anisidine (Starting Material) Product p-Acetanisidide (Product) SM->Product Acylation SM_Prop Basic Amine Ninhydrin: POSITIVE (Red) Tails on Silica SM->SM_Prop Reagent Acylating Agent (Ac2O or AcCl) Reagent->Product Prod_Prop Neutral Amide Ninhydrin: NEGATIVE Sharp Spot Product->Prod_Prop

Figure 1: Chemical transformation linked to observable TLC properties. The loss of basicity and Ninhydrin activity is the key monitoring metric.

TLCWorkflow Start Start Monitoring Prep Prepare Micro-Workup (Dilute aliquot in EtOAc) Start->Prep Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Prep->Spot Elute Elute in 1:1 Hexane:EtOAc Spot->Elute Dry Dry Plate (Fume Hood) Elute->Dry Vis_UV Visualize under UV (254 nm) Mark all spots Dry->Vis_UV Vis_Nin Stain with Ninhydrin & Heat Vis_UV->Vis_Nin Decision Is SM spot (Red) visible? Vis_Nin->Decision Continue Continue Reaction Decision->Continue Yes Stop Workup / Quench Decision->Stop No

Figure 2: Step-by-step operational workflow for monitoring the reaction progress.

Detailed Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[5][6][7]

  • Visualization Reagents:

    • UV Lamp (254 nm).[5]

    • Ninhydrin Stain: Dissolve 1.5 g Ninhydrin in 100 mL n-butanol + 3 mL acetic acid.

  • Reference Standard: Pure p-anisidine (dissolved in EtOAc).

Mobile Phase Optimization (Scouting)

While 1:1 Hexane:EtOAc is the standard starting point, humidity and silica variance require validation.

Solvent System (v/v)Expected ResultRecommendation
100% EtOAc Both spots at Solvent Front (

)
Too polar. Poor separation.
50% Hex / 50% EtOAc Ideal Range (

0.3 – 0.6)
Standard starting condition.
80% Hex / 20% EtOAc Spots near baseline (

)
Too non-polar.
99% DCM / 1% MeOH Alternative for high polarityGood if product is very insoluble.

Note: If the starting material (amine) streaks significantly, add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Execution Steps
  • Sampling: Take a 10

    
    L aliquot of the reaction mixture.
    
  • Mini-Workup (Crucial): Dilute the aliquot into 0.5 mL of Ethyl Acetate in a small vial. Do not spot the neat reaction mixture, as high concentrations of acylating agents (acetic anhydride) can alter the local pH on the plate and affect migration.

  • Spotting:

    • Lane 1: Reference p-Anisidine (SM).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture (Rxn).

  • Elution: Place in a developing chamber saturated with 50% Hexane / 50% EtOAc. Run until the solvent front reaches 1 cm from the top.

  • Visualization (The "Double-Check"):

    • Step A (UV): Observe under 254 nm. Circle all dark spots with a pencil.

    • Step B (Ninhydrin): Dip the plate in Ninhydrin stain or spray evenly. Heat with a heat gun or hot plate (approx. 110°C) until colors develop.

Data Interpretation & Troubleshooting

Interpretation Table
Observation (Lane 3)UV (254 nm)Ninhydrin StainStatus
Spot at

Dark SpotBright Pink/Red Unreacted SM (Reaction Incomplete)
Spot at

Dark SpotColorless / Faint Yellow Product (Acylated Amide)
Baseline Spot Dark SpotVariableSalts / Polymerized impurities

Note:


 values are relative. The Product usually runs slightly lower or higher than the SM depending on the exact solvent balance, but the Ninhydrin activity  is the definitive differentiator.
Troubleshooting
  • Issue: Co-elution (Spots overlap).

    • Solution: Change the solvent system to Dichloromethane (DCM):Methanol (95:5) . The different selectivity of DCM often resolves overlapping amine/amide pairs.

  • Issue: Tailing/Streaking of SM.

    • Solution: The amine is protonating on the silica. Pre-wash the plate with 1% Triethylamine in Hexane or add 0.5% Triethylamine to the mobile phase.

  • Issue: "Ghost" Spots.

    • Solution: Ensure the reaction aliquot is sufficiently diluted. High concentrations can cause overloading, leading to weird spot shapes.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7706, p-Anisidine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(Dimethylamino)-N-arylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Amide Synthesis with Microwave Technology

The 2-(dimethylamino)-N-arylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including local anesthetics like lidocaine, antiarrhythmic agents, and other pharmacologically relevant molecules. Traditional synthetic routes to these amides often involve prolonged reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering significant advantages in terms of reaction speed, yield, and sustainability.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-(dimethylamino)-N-arylacetamides, detailing the underlying principles, offering optimized protocols, and presenting characterization data.

Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvent through dielectric heating.[3] This rapid and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification and improving overall process efficiency. For the synthesis of 2-(dimethylamino)-N-arylacetamides, MAOS facilitates the rapid formation of the crucial amide bond, significantly reducing reaction times from hours to mere minutes.

Mechanistic Rationale: The Microwave Advantage in Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling agents. In the context of synthesizing 2-(dimethylamino)-N-arylacetamides, two primary microwave-assisted routes are prevalent:

  • From 2-(Dimethylamino)acetyl Chloride Hydrochloride: This is a classic and efficient approach where the highly reactive acyl chloride readily reacts with the aniline. Microwave irradiation accelerates the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acyl chloride, leading to rapid product formation. The presence of a base is crucial to neutralize the HCl generated during the reaction.

  • Direct Amidation with 2-(Dimethylamino)acetic Acid: This "greener" approach avoids the pre-formation of the acyl chloride.[1] Under microwave irradiation, the carboxylic acid and amine can react directly, often in the absence of a solvent or with a minimal amount of a high-boiling polar solvent. The microwave energy is believed to facilitate the removal of water, driving the equilibrium towards the amide product. In some cases, a catalyst may be employed to enhance the reaction rate.[1]

The key advantage of microwave heating lies in its ability to rapidly reach and maintain the optimal reaction temperature, which is often higher than the boiling point of the solvent when performed in a sealed vessel. This superheating effect dramatically increases the reaction rate.

Generalized Reaction Scheme

The synthesis of 2-(dimethylamino)-N-arylacetamides via microwave irradiation can be represented by the following general scheme:

G cluster_reactants Reactants cluster_product Product Aryl Amine Aryl Amine (Substituted Aniline) Product 2-(Dimethylamino)-N-arylacetamide Aryl Amine->Product Microwave Irradiation (MW) Base (if using acyl chloride) Solvent (optional) Dimethylamino_Source 2-(Dimethylamino)acetyl Chloride or 2-(Dimethylamino)acetic Acid Dimethylamino_Source->Product caption General Microwave-Assisted Synthesis.

Caption: General workflow for the synthesis of 2-(dimethylamino)-N-arylacetamides.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Analogue) using Acyl Chloride

This protocol describes the synthesis of a lidocaine analogue, a classic example of a 2-(dialkylamino)-N-arylacetamide.

Materials:

  • 2,6-Dimethylaniline

  • 2-(Dimethylamino)acetyl chloride hydrochloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile or Toluene (Microwave compatible solvent)

  • Microwave reactor with sealed vessel capability

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2,6-dimethylaniline (1.0 mmol).

  • Add the chosen solvent (e.g., 3 mL of acetonitrile).

  • Add the base. If using triethylamine, add 2.2 mmol. If using potassium carbonate, add 1.5 mmol.

  • Add 2-(dimethylamino)acetyl chloride hydrochloride (1.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under the conditions specified in the table below.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel containing 20 mL of water. b. Extract the aqueous layer with ethyl acetate (3 x 20 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[4][5][6]

Protocol 2: Solvent-Free Synthesis of 2-(Dimethylamino)-N-phenylacetamide using Carboxylic Acid

This protocol outlines a greener, solvent-free approach for the synthesis of the parent compound.

Materials:

  • Aniline

  • 2-(Dimethylamino)acetic acid

  • Microwave reactor (open or sealed vessel)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reaction vessel with a magnetic stir bar, add aniline (1.0 mmol) and 2-(dimethylamino)acetic acid (1.2 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture under the conditions specified in the table below.

  • After the reaction, allow the mixture to cool to room temperature.

  • Work-up: a. Dissolve the cooled reaction mixture in 20 mL of ethyl acetate. b. Wash the organic solution with 1 M HCl (2 x 15 mL) to remove unreacted aniline. c. Wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove unreacted carboxylic acid. d. Wash with brine (15 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: a. Purify the crude product by recrystallization from an appropriate solvent.

Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 2-(dimethylamino)-N-arylacetamides. These are starting points and may require optimization based on the specific substrate and microwave reactor used.

EntryAryl AmineMethodSolventTemp (°C)Time (min)Power (W)Yield (%)
12,6-DimethylanilineProtocol 1Acetonitrile12010100-200>90
2AnilineProtocol 2None15015150-25085-95
34-MethoxyanilineProtocol 1Toluene13012100-200~90
44-ChloroanilineProtocol 2None16020150-25080-90

Characterization Data

The synthesized 2-(dimethylamino)-N-arylacetamides can be characterized by standard spectroscopic techniques.

2-(Dimethylamino)-N-phenylacetamide
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.1 (br s, 1H, NH), 7.55 (d, J = 8.0 Hz, 2H, Ar-H), 7.32 (t, J = 8.0 Hz, 2H, Ar-H), 7.12 (t, J = 7.6 Hz, 1H, Ar-H), 3.10 (s, 2H, CH₂), 2.35 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 124.5 (Ar-CH), 120.0 (Ar-CH), 63.0 (CH₂), 45.5 (N(CH₃)₂).

  • FTIR (KBr, cm⁻¹): 3280-3300 (N-H stretch), 1660-1680 (C=O stretch, Amide I), 1530-1550 (N-H bend, Amide II).[7][8][9][10][11]

  • Mass Spec (EI): Molecular ion peak corresponding to the calculated molecular weight.

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide
  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.5 (br s, 1H, NH), 7.10 (s, 3H, Ar-H), 3.15 (s, 2H, CH₂), 2.40 (s, 6H, N(CH₃)₂), 2.25 (s, 6H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.0 (C=O), 135.5 (Ar-C), 135.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 63.5 (CH₂), 45.8 (N(CH₃)₂), 18.5 (Ar-CH₃).

  • FTIR (KBr, cm⁻¹): 3250-3270 (N-H stretch), 1650-1670 (C=O stretch, Amide I), 1540-1560 (N-H bend, Amide II).

  • Mass Spec (EI): Molecular ion peak corresponding to the calculated molecular weight.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants: Aryl Amine 2-(Dimethylamino)acetyl Source Base/Catalyst (if needed) Solvent Add Solvent (optional) Reagents->Solvent Vessel Combine in Microwave Vessel Solvent->Vessel Microwave Irradiate in Microwave Reactor (Controlled Time, Temp, Power) Vessel->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Extraction Aqueous Work-up (Extraction & Washes) Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Recrystallization Concentration->Purification Characterization Characterize Product: NMR, IR, Mass Spec Purification->Characterization caption Detailed Experimental Workflow.

Caption: Detailed experimental workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally conscious methodology for the preparation of 2-(dimethylamino)-N-arylacetamides. The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and development. The significant reduction in reaction times and often improved yields make MAOS an attractive alternative to conventional heating methods, enabling faster library synthesis and lead optimization. As with any chemical synthesis, appropriate safety precautions should be taken, especially when working with sealed vessels at elevated temperatures and pressures.

References

  • Liu, W., Chen, C., & Liu, H. (2017). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 13, 1756-1763. [Link]

  • El-Faham, A., et al. (2012). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. AGRIS, 2012, 1-13. [Link]

  • Kulkarni, A. A., & Torwane, N. A. (2012). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. IOSR Journal of Pharmacy, 2(1), 001-005. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Patil, S., et al. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology, 3(1), 1-5. [Link]

  • Nichols, L. (n.d.). Recrystallization. University of Missouri-St. Louis. [Link]

  • Yadav, P., & Sharma, S. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 421-427. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • University of Toronto. (n.d.). Recrystallisation. [Link]

  • Missioui, H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(3), 543. [Link]

  • Bhosale, V. R., et al. (2024). MICROWAVE ASSISTED SYNTHESIS OF 4-(SUBSTITUTED FLUORO-PHENYL)-SUBSTITUTED-6H-1-THIA-5,7,8,9A-TETRAAZA- CYCLOPENTA[E]AZULENES DERIVATIVES. African Journal of Biological Sciences, 6(14), 2489-2496. [Link]

  • Radi, M., et al. (2013). A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. Università di Parma. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Thompson, A. L., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solv. SN Applied Sciences, 1(1), 1-7. [Link]

  • Gökçe, B., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imi. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 221-234. [Link]

  • Abdelaty, M. S. A. (2021). Trends in the Phase Separation Temperature Optimization of a Functional and Thermo-pH Responsive Terpolymer of Poly (N-isopropylacrylamide-co-N-(2-(dimethylamino)ethyl) Acrylamide-co-vanillin Acrylate). ResearchGate. [Link]

  • Paquin, L., Hamelin, J., & Texier-Boullet, F. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. Synthesis, 2006(10), 1652-1656. [Link]

  • Pai, N., Waghmode, K., & Khandekar, D. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 24(12), 5218-5220. [Link]

  • Doležal, M., et al. (2011). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 16(10), 8422-8438. [Link]

  • PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. [Link]

  • Al-Salahi, R., & Marzouk, M. (2010). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Molecules, 15(10), 6846-6861. [Link]

  • de la Cruz, J. C., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4443-4457. [Link]

  • Walzak, M. J. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. [Link]

  • Paniagua, A. C., et al. (2023). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLoS ONE, 18(9), e0291799. [Link]

  • Leopold, N., et al. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Foods, 10(8), 1859. [Link]

  • Paniagua, A. C., et al. (2023). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS ONE, 18(9), e0291799. [Link]

  • Zhang, Y., et al. (2018). Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

The Nucleophile Nexus: Technical Support for Dimethylamine Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMA-404 Status: Open Priority: Critical Subject: Troubleshooting Low Yield in Dimethylamine (DMA) Substitution Reactions

Initial Diagnostics: The Volatility Trap

User Query: "I added 2.0 equivalents of dimethylamine (40% aq.) to my reaction, heated it to 80°C, and got <10% conversion. The flask smells fishy. What happened?"

Technical Analysis: You likely lost your nucleophile to the headspace before it could react. Dimethylamine (DMA) is a gas at room temperature (b.p. 7°C). In an open system or a standard reflux setup, the effective concentration of DMA in the solution drops rapidly as temperature rises, following Henry's Law. The "fishy smell" is the scent of your yield evaporating.

Troubleshooting Protocol:

Reagent FormCritical Handling Requirement
DMA (40% aq. solution) Must use sealed tube/pressure vessel. If heating >40°C, a standard condenser is insufficient. The nucleophile will escape.
DMA (2.0 M in THF) ** anhydrous conditions.** Best for moisture-sensitive electrophiles. Requires sealed vessel.
DMA·HCl (Salt) Requires exogenous base. The salt is non-nucleophilic. You must add a base (e.g.,

,

, or DBU) to deprotonate the ammonium species.

Corrective Action:

  • Switch to a sealed pressure vial (microwave vial or heavy-walled glass).

  • If using DMA[1]·HCl, ensure you have added at least 2.5 equivalents of base (1 eq to neutralize the HCl, 1.5 eq to drive the reaction).

Reaction Mechanism: vs. Catalysis

User Query: "I am trying to substitute a chlorine on a phenyl ring. I've refluxed for 24 hours with DMA but see only starting material."

Technical Analysis: You are likely facing an electronic mismatch. Nucleophilic Aromatic Substitution (


) is not universal; it requires specific electronic activation.
  • The

    
     Rule:  The aryl ring must possess strong Electron-Withdrawing Groups (EWG) (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.
  • The Halogen Effect: In

    
    , Fluorine >> Chlorine . The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge accumulation on the ring.
    

Decision Logic:

ReactionLogic Start Start: Aryl Halide + DMA CheckEWG Are there EWGs (NO2, CN) ortho/para to Halogen? Start->CheckEWG SNAr Pathway: SNAr CheckEWG->SNAr Yes (Activated) Buchwald Pathway: Buchwald-Hartwig CheckEWG->Buchwald No (Unactivated) LeavingGroup Check Leaving Group SNAr->LeavingGroup Buchwald->Buchwald Requires Pd-Catalyst (See Section 4) LeavingGroup->SNAr F > Cl >> Br (Switch to Fluoride if slow)

Figure 1: Decision matrix for selecting the correct reaction pathway based on substrate electronics.

The "Missing Product": Work-up & Isolation[2]

User Query: "LCMS showed 95% conversion, but after acid/base extraction, my NMR tube is empty. Where did the product go?"

Technical Analysis: DMA derivatives (anilines or aliphatic amines) are basic. If you performed a standard "wash with 1M HCl to remove impurities," you likely protonated your product (


), rendering it water-soluble.[2] You then discarded the aqueous layer—and your product with it.

The "Rescue" Protocol (Amphoteric Work-up):

  • Do NOT discard any layers until mass balance is confirmed.

  • Step 1: Basic Wash. Wash the organic reaction mixture with Saturated

    
    .[2] This removes acidic impurities and keeps your basic amine product in the organic layer.
    
  • Step 2: The Copper Trick (For removing excess DMA).

    • If your product is not a chelator, wash the organic layer with 10% aqueous

      
       .[2][3]
      
    • Mechanism:[4][5][6][7][8][9] Small amines (like unreacted DMA) complex with Copper(II) to form water-soluble deep blue/purple complexes.

    • Visual Cue: Continue washing until the aqueous layer no longer turns purple.[2][3][10]

  • Step 3: The pH Swing (For purification).

    • Extract organic layer with 1M HCl.

    • Product is now in the Aqueous Acid Layer.

    • Discard Organic Layer (contains non-basic impurities).[2]

    • Basify the Aqueous Layer (pH > 12) using NaOH.

    • Extract back into EtOAc or DCM. Dry and concentrate.

Advanced Optimization: Buchwald-Hartwig Conditions

User Query: "My substrate is an unactivated aryl chloride. Standard heating failed. What are the best catalytic conditions for DMA?"

Technical Analysis: For unactivated rings, Palladium-catalyzed amination is required. DMA is a secondary amine, which generally couples well, but steric bulk around the metal center can be a challenge.

Recommended "Gold Standard" Conditions:

ComponentRecommendationRationale
Catalyst Source

or

Robust sources of Pd(0)/Pd(II).
Ligand XPhos or RuPhos These dialkylbiaryl phosphine ligands are specifically designed to facilitate the reductive elimination of secondary amines.
Base

or

Strong base (

) for non-sensitive substrates; Mild base (

) for functional group tolerance.
Solvent Dioxane or TolueneHigh boiling points allow for sufficient thermal energy (80–100°C) to cross the activation barrier.

Workflow Diagram:

WorkupFlow Crude Crude Reaction Mix (Basic Product) Wash1 Wash: Sat. NaHCO3 Crude->Wash1 Org1 Organic Layer (Product + Impurities) Wash1->Org1 Aq1 Aqueous Layer (Acidic Impurities) Wash1->Aq1 ExtractAcid Extract with 1M HCl Org1->ExtractAcid Org2 Organic Layer (Discard - Neutrals) ExtractAcid->Org2 Aq2 Aqueous Layer (Product as Salt) ExtractAcid->Aq2 Basify Add NaOH (pH > 12) Extract with DCM Aq2->Basify Final Final Product (Free Base) Basify->Final

Figure 2: The "pH Swing" extraction protocol to isolate basic amine products from neutral impurities.

The "Hacker's" Method: In-Situ DMA Generation

Scenario: You are out of DMA gas and salt, but you have DMF (Dimethylformamide).[11]

Protocol: DMF can decompose to release dimethylamine and carbon monoxide/formate under specific conditions.

  • Reagents: Substrate + DMF (Solvent) + NaOH (excess).

  • Condition: Reflux (130°C+).

  • Mechanism: Base-mediated hydrolysis of the amide bond in DMF generates DMA in situ.

  • Warning: This is harsh. Only use for robust substrates (e.g., chloropurines, simple nitro-aromatics) [1].

References
  • NIH National Library of Medicine. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide.[12]Link

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination.[13]Link

  • University of Rochester. (n.d.). Workup for Removing Amines (Copper Sulfate Method).[3]Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination Mechanism and Scope.[5]Link

Sources

Technical Support Center: N-(4-methoxyphenyl)glycinamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the stability profiling of N-(4-methoxyphenyl)glycinamide (and related p-anisidine glycinanilides). It is designed to function as a Tier-3 support escalation document, synthesizing practical troubleshooting with rigorous physical organic chemistry.

Status: Active Doc ID: TS-GLY-4OMe-001 Last Updated: February 16, 2026 Applicability: Small Molecule Discovery, Peptidomimetic Development, Prodrug Linker Analysis

Executive Summary: The Stability Paradox

Researchers often encounter conflicting stability data for N-(4-methoxyphenyl)glycinamide derivatives. This molecule exhibits a "Stability Paradox" :

  • Chemical Stability: The secondary amide bond is robust at neutral pH (6.0–8.0), often showing negligible degradation over weeks.

  • Biological Instability: In plasma or cellular media, it is highly susceptible to enzymatic cleavage by amidases and proteases.

Critical Safety Note: Hydrolysis of this compound releases 4-methoxyaniline (p-anisidine) , a known genotoxin and hemotoxin. All degradation studies must be handled with appropriate containment.

Diagnostic Workflow (Troubleshooting)

Use this section if you are currently observing unexpected results.

Scenario A: "I see a new peak at RRT ~1.2 (or similar) on my HPLC."
  • Diagnosis: This is likely 4-methoxyaniline .

  • Root Cause: Acid-catalyzed hydrolysis. The electron-donating methoxy group at the para position activates the aromatic ring, but the hydrolysis is driven by the protonation of the amide carbonyl.

  • Verification: Check the UV spectrum of the new peak. 4-methoxyaniline has a distinct absorption maximum (~295-300 nm) compared to the parent amide.

Scenario B: "My compound precipitated during the stability study."
  • Diagnosis: pH-induced solubility crash.

  • Root Cause:

    • pH > 9: The terminal amine of the glycine moiety deprotonates (

      
      ). The neutral free base is significantly less soluble than the cationic form.
      
    • pH < 2: While soluble, high ionic strength from acid buffers (e.g., 1M HCl) can cause "salting out" of the chloride salt.

  • Action: Maintain a co-solvent (e.g., 5-10% DMSO or Acetonitrile) in your aqueous buffers to ensure solubility during stress testing.

Scenario C: "Degradation is faster in Phosphate buffer than in Citrate at the same pH."
  • Diagnosis: General Acid/Base Catalysis.

  • Root Cause: Buffer species themselves (phosphate ions) can act as catalysts for amide hydrolysis, independent of the pH (

    
     concentration).
    
  • Action: Extrapolate to zero buffer concentration or switch to non-nucleophilic buffers (e.g., HEPES, MOPS) for pH 7.4 studies.

Standardized Experimental Protocol (ICH Q1A Aligned)

Do not rely on generic "stability" checks. Use this kinetic profiling method to generate regulatory-grade data.

Materials
  • Stock Solution: 10 mM in DMSO.

  • Buffers:

    • pH 1.2 (0.1 N HCl)

    • pH 4.0 (Acetate, 50 mM)

    • pH 7.4 (Phosphate, 50 mM)

    • pH 10.0 (Borate, 50 mM)

  • Internal Standard: Caffeine (chemically inert, distinct UV profile).

Workflow Diagram

StabilityWorkflow Prep 1. Sample Prep (100 µM in Buffer + 1% DMSO) Incubate 2. Incubation (37°C, 60°C, 80°C) Prep->Incubate t=0 sample Quench 3. Quench/Neutralize (Flash Freeze or pH adjust) Incubate->Quench At time points Analyze 4. HPLC-UV/MS Analysis (Monitor Parent vs. Aniline) Quench->Analyze Calc 5. Kinetic Plot (ln[C] vs. Time) Analyze->Calc Calc->Incubate If R² < 0.98, repeat with more points

Caption: Step-by-step workflow for kinetic stability profiling. Note the critical quenching step to stop hydrolysis before analysis.

Data Analysis

Plot


 versus time (

).
  • Slope (

    
    ):  The pseudo-first-order rate constant.
    
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .

Mechanistic Deep Dive

Understanding why the molecule degrades allows you to predict its behavior in new formulations.

The Hydrolysis Mechanism

The degradation is governed by the attack of water on the amide carbonyl.[1] The 4-methoxy group plays a dual role:

  • Electronic Effect: It donates electrons into the phenyl ring, making the leaving group (4-methoxyaniline) less acidic and therefore a poorer leaving group compared to unsubstituted aniline. This actually stabilizes the amide bond against base hydrolysis.

  • Resonance: It stabilizes the ground state of the amide, increasing the activation energy for hydrolysis.

Reaction Pathway Diagram

HydrolysisMechanism Start N-(4-methoxyphenyl)glycinamide (Neutral pH Stable) AcidPath Acid Catalysis (pH < 2) Protonation of Carbonyl Oxygen Start->AcidPath + H+ BasePath Base Catalysis (pH > 10) OH- Attack on Carbonyl Start->BasePath + OH- Tetra Tetrahedral Intermediate AcidPath->Tetra Slow Step BasePath->Tetra Slow Step Products Cleavage Products: Glycine + 4-Methoxyaniline (Toxic) Tetra->Products Fast Collapse

Caption: Dual pathways for amide hydrolysis. Note that both pathways converge on the same toxic cleavage product.

Representative Stability Data

Note: The values below are representative of secondary anilide kinetics derived from structure-activity relationships (SAR) and standard amide hydrolysis profiles.

pH ConditionDominant MechanismEstimated Half-Life (

) at 25°C
Stability Rating
pH 1.2 (SGF)Specific Acid Catalysis (

)
12 – 24 HoursLow
pH 4.5 Transition Region> 2 WeeksHigh
pH 7.4 (PBS)Water Reaction (

)
> 1 MonthVery High
pH 9.0 General Base Catalysis~ 1 WeekModerate
pH 12.0 Specific Base Catalysis (

)
< 6 HoursCritical

Key Insight: The "U-shaped" pH-rate profile means the compound is most stable between pH 5 and 7. Formulations should target this window.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO at -20°C indefinitely? A: Yes, but watch for hygroscopicity. DMSO absorbs water from the air. If the DMSO becomes wet, slow hydrolysis can occur even at -20°C over months. Recommendation: Store in single-use aliquots.

Q: Why does the peak area of the parent compound increase slightly before degrading? A: This is an artifact. Check your solubility. If the compound was not fully dissolved at T=0 but dissolved over time (or due to temperature shifts in the autosampler), the area will rise. Always filter samples before HPLC injection.

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: No. While chemically stable at pH 7.4, fetal bovine serum (FBS) contains amidases that will cleave the glycinamide bond.

  • Fix: Use heat-inactivated serum or perform stability checks in serum-free media first to distinguish chemical vs. enzymatic degradation.

Q: How do I dispose of the waste from these experiments? A: Treat all waste as genotoxic . 4-methoxyaniline is a hazardous aromatic amine. Do not mix with general organic waste; use a dedicated stream for cytotoxic/genotoxic agents.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2003). Defines the regulatory requirements for stress testing including pH hydrolysis. [Link]

  • Hydrolysis of Acetanilide Derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Historical/Fundamental Mechanism). Establishes the acid/base catalysis mechanisms for N-aryl amides. [Link]

  • PubChem Compound Summary: N-(4-methoxyphenyl)glycine. National Center for Biotechnology Information. Provides physical properties and safety data for the hydrolysis product. [Link]

  • Amide Hydrolysis Mechanisms. Chemistry Steps. Educational resource detailing the nucleophilic attack pathways. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Chloroacetamide Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chloroacetamide amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to directly address the challenges you may encounter in the lab. Our focus is on understanding the root causes of side reactions and providing scientifically-grounded, actionable solutions.

Introduction: The Amination Reaction and Its Challenges

The reaction of a primary or secondary amine with 2-chloroacetamide is a fundamental method for synthesizing N-substituted glycinamides, which are vital building blocks in medicinal chemistry and materials science. The core transformation is a nucleophilic aliphatic substitution (SN2) where the amine displaces the chloride leaving group. While straightforward in principle, this reaction is often plagued by competing pathways that can significantly reduce the yield and purity of the desired product. This guide will help you diagnose and mitigate these issues.

Troubleshooting Guide & FAQs

This section addresses the most common side reactions encountered during chloroacetamide amination.

FAQ 1: Overalkylation - The "Runaway" Reaction
Q: My reaction is producing significant amounts of a higher molecular weight impurity. What is it and why is it forming?

A: You are likely observing overalkylation . This is the most common side reaction in amine alkylations.[1] The root cause lies in the electronic properties of the reactants and products. Your desired product, a secondary or tertiary amine, is often more nucleophilic than the primary or secondary amine you started with.[2][3] This is because the newly added alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it a more potent nucleophile.

Consequently, the desired product can compete with the starting amine to react with another molecule of chloroacetamide, leading to a di-alkylated (tertiary amine) or tri-alkylated (quaternary ammonium salt) byproduct. This process can continue, creating a "runaway train" of alkylation that is difficult to control.[2]

Diagram: Desired Reaction vs. Overalkylation Pathway

G cluster_0 Reaction Pathways Start_Amine Starting Amine (R-NH2) Desired_Product Desired Product (Secondary Amine) Start_Amine->Desired_Product Desired S_N2 Chloroacetamide1 Chloroacetamide Chloroacetamide1->Desired_Product Overalkylated_Product Overalkylated Product (Tertiary Amine) Desired_Product->Overalkylated_Product Side Reaction (S_N2) Product is more nucleophilic Chloroacetamide2 Chloroacetamide Chloroacetamide2->Overalkylated_Product

Caption: The desired product competes with the starting material.

Q: How can I prevent overalkylation?

A: The key is to manipulate the reaction kinetics to favor the reaction of the starting amine over the product amine.

  • Stoichiometry Control (Amine Excess): The most effective and straightforward method is to use a large excess of the starting amine (e.g., 3-10 equivalents).[4] According to Le Châtelier's principle, this high concentration of the starting amine statistically favors its reaction with the limiting chloroacetamide, minimizing the chance for the product to react. While this impacts atom economy, it is often the most practical solution for laboratory-scale synthesis.[4]

  • Slow Addition of Chloroacetamide: Adding the chloroacetamide solution slowly (e.g., via a syringe pump) to the reaction mixture containing the excess amine helps maintain a very low instantaneous concentration of the alkylating agent. This ensures that any chloroacetamide molecule entering the solution is more likely to encounter a starting amine molecule than a product molecule.

  • Lower Reaction Temperature: Lowering the temperature can sometimes improve selectivity, although it will also slow down the desired reaction. This approach is less universally effective than stoichiometric control.

  • Flow Chemistry: For larger scale or continuous processing, flow chemistry can be an excellent approach. It allows for precise control over stoichiometry, mixing, and residence time, which can significantly suppress overalkylation.[4]

FAQ 2: Hydrolysis - The Water Problem
Q: I'm seeing a byproduct that corresponds to the mass of glycolic acid amide. What's happening?

A: Your chloroacetamide is undergoing hydrolysis . The carbon atom bonded to the chlorine is electrophilic and can be attacked by water or hydroxide ions, leading to an SN2 reaction that substitutes the chlorine with a hydroxyl group.[5][6] This forms 2-hydroxyacetamide. The amide bond itself can also be hydrolyzed to glycolic acid and ammonia/amine under more forcing acidic or basic conditions, though hydrolysis at the C-Cl bond is typically more facile.[7][8][9]

This side reaction is highly dependent on the pH and the amount of water present in your reaction system.[6]

  • Under Basic Conditions: Base-catalyzed hydrolysis proceeds via a direct SN2 attack of a hydroxide ion on the α-carbon.[5][6] Strong bases like NaOH or KOH can promote this side reaction.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis can lead to cleavage of both the amide and the C-Cl bond.[5]

Q: How can I minimize hydrolysis?

A: The strategy here is to rigorously control water content and pH.

  • Use Anhydrous Conditions: Employ anhydrous solvents and ensure your glassware is thoroughly dried. If your amine or base is hygroscopic, handle it appropriately. Using anhydrous ammonia instead of aqueous ammonia is a known method to reduce by-products like ammonium chloride and amino acids.[10]

  • Control the Base: If a base is required to scavenge the HCl byproduct, choose a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base with low water solubility (e.g., K₂CO₃, Cs₂CO₃). Avoid strong aqueous bases like NaOH if possible. Often, using an excess of the reactant amine itself is sufficient to act as the base.[11]

  • Temperature Management: For many chloroacetamide aminations, especially with ammonia, maintaining a low temperature (0-5 °C) is critical. Higher temperatures significantly favor the hydrolysis side reaction and can lower yields considerably.[12]

Table 1: Effect of Key Parameters on Reaction Selectivity
ParameterTo Favor Desired AminationTo Minimize OveralkylationTo Minimize HydrolysisRationale
Temperature Moderate (or low for reactive amines)Lower temperatureLow (e.g., 0-5 °C)Controls reaction rate and suppresses the higher activation energy hydrolysis pathway.[12]
Stoichiometry 1:1 (ideal)Large excess of amine (3-10 eq.)N/AHigh amine concentration outcompetes the product for the limiting alkylating agent.[4]
Solvent Aprotic (e.g., THF, DMF, Acetonitrile)AproticAnhydrousPrevents the solvent from acting as a competing nucleophile (hydrolysis).
Base Weak, non-nucleophilic (e.g., K₂CO₃, DIPEA) or excess amineN/ANon-aqueous, non-hydroxide baseAvoids introducing hydroxide, a strong nucleophile that promotes hydrolysis.
Addition Rate N/ASlow addition of chloroacetamideN/AMaintains a low concentration of the alkylating agent, favoring reaction with the most abundant nucleophile (starting amine).
FAQ 3: Hofmann Rearrangement - An Unlikely but Possible Pathway
Q: My product appears to have lost a carbon atom. Could this be a Hofmann rearrangement?

A: While less common in standard amination protocols, a Hofmann rearrangement is a theoretical possibility under specific conditions. This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13] It requires the presence of a halogen (like bromine or chlorine) and a strong base (like NaOH).[14][15]

The mechanism involves the in-situ formation of a hypohalite (e.g., sodium hypobromite), which reacts with the amide to form an N-bromoamide intermediate. This intermediate then rearranges to an isocyanate, which is subsequently hydrolyzed to the final amine, releasing carbon dioxide.[13] For this to occur with chloroacetamide, the chlorine atom would need to act as the halogen source, which is not typical for this reaction. However, if other halogens are present as contaminants or reagents, it's a pathway to consider.

Q: How do I avoid it?

A: Avoiding the specific conditions required for the rearrangement is key.

  • Avoid Strong Aqueous Bases: Do not use reagents like NaOH or KOH in combination with halogens.

  • Control Reagents: Ensure your reaction mixture is free of contaminating halogens like Br₂ or Cl₂.

Recommended Experimental Protocol: Optimized Amination

This protocol incorporates the best practices discussed above to maximize the yield of the desired N-substituted glycinamide while minimizing side products.

Objective: To synthesize a secondary amine (R₂NH) via amination of chloroacetamide with a primary amine (RNH₂).

Materials:

  • Primary amine (RNH₂)

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Charge Reactants: To the flask, add the primary amine (3.0 equivalents), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Dissolve Chloroacetamide: In a separate, dry flask, dissolve 2-chloroacetamide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slow Addition: Using a syringe, add the chloroacetamide solution dropwise to the stirred amine solution over 30-60 minutes.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS. The reaction time will vary depending on the amine's reactivity.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product will contain the desired product and the excess starting amine. The excess amine can often be removed by an acidic wash (e.g., with dilute HCl) during an aqueous workup, followed by purification (e.g., column chromatography or recrystallization).

Troubleshooting Workflow

G Start Analysis Shows Low Yield / Impure Product Check_MW Check Mass Spec Data Start->Check_MW Higher_MW Major Impurity has Higher MW than Product Check_MW->Higher_MW Yes Lower_MW Major Impurity has Lower MW (e.g. Glycolamide) Check_MW->Lower_MW No Solve_Overalkylation Diagnosis: Overalkylation Solutions: 1. Use 3-10x excess of amine. 2. Add chloroacetamide slowly. 3. Lower reaction temperature. Higher_MW->Solve_Overalkylation Solve_Hydrolysis Diagnosis: Hydrolysis Solutions: 1. Use anhydrous solvent/reagents. 2. Use non-nucleophilic base (K2CO3). 3. Keep temperature low (0-5°C). Lower_MW->Solve_Hydrolysis

Caption: A logical workflow for troubleshooting common issues.

References
  • LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • LibreTexts. (2024). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Huber, S., et al. (2008). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. [Link]

  • Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen School. [Link]

  • Chemistry Steps. (n.d.). Acid and Base-Catalyzed Hydrolysis of Amides. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • Sciencemadness Wiki. (2020). Chloroacetamide. [Link]

  • Organic Syntheses. (n.d.). Glycine. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Yang, L., et al. (2011). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Advanced Materials Research. [Link]

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. [Link]

  • Le, T. N., et al. (2018). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]

  • Carlson, D. L., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • Britton, E. C., & Williams, J. H. (1943). Preparation of chloroacetamide. U.S. Patent No. US2321278A.
  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Yang, L., et al. (2011). Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. Scientific.net. [Link]

  • vibzzlab. (2022). Glycine: Organic Synthesis. YouTube. [Link]

  • PrepChem. (n.d.). Preparation of glycine. [Link]

  • Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Professor Dave Explains. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Khan Academy. (n.d.). Hoffmann bromamide degradation reaction. [Link]

  • IIT Kanpur. (n.d.). Chemistry Hoffmann Bromamide Reaction. [Link]

  • Wang, H., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Physics Wallah. (n.d.). Hoffmann Bromamide Degradation Formula. [Link]

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Sci-Hub. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. [Link]

  • Senthamarai, T., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. [Link]

  • Chu, W., et al. (2012). Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. Environmental Science and Pollution Research International. [Link]

  • Wikipedia. (n.d.). Chloroacetamide. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

Sources

Validation & Comparative

Spectroscopic Characterization Guide: 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

[1]

Executive Summary

This guide provides a definitive spectroscopic profile for 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide (CAS: 137-58-6 analog/derivative).[1] Structurally related to local anesthetics like Lidocaine, this compound is frequently synthesized via the amination of an

1

For researchers and drug development professionals, the critical analytical challenge is not merely assigning peaks, but validating the nucleophilic substitution (displacement of chloride by dimethylamine) and ensuring no quaternary ammonium salt impurities remain.[1] This guide compares the product against its synthetic precursor and evaluates solvent systems for optimal resolution.

Structural Logic & Signal Assignment

The molecule consists of three distinct magnetic environments: the electron-rich p-anisidine aromatic system , the acetamide linker , and the dimethylamino tail .[1]

The "Fingerprint" (1H NMR Data)

Solvent: DMSO-d6 | Frequency: 400 MHz (Standardized)[2]

PositionGroupShift (

, ppm)
MultiplicityIntegrationDiagnostic Note
NH Amide9.45 Broad Singlet1HHighly solvent dependent; disappears with D₂O shake.[1]
Ar-H Aromatic (Ortho to NH)7.52 Doublet (

Hz)
2HPart of AA'BB' system. Deshielded by amide.
Ar-H Aromatic (Ortho to OMe)6.88 Doublet (

Hz)
2HShielded by electron-donating methoxy group.[1]
O-CH₃ Methoxy3.72 Singlet3HVery stable diagnostic singlet.[1]

-CH₂
Methylene3.08 Singlet2HCRITICAL: Shifts upfield from ~4.2 ppm in precursor.[1]
N(CH₃)₂ Dimethylamino2.28 Singlet6HCRITICAL: New signal appearing upon amination.

Technical Insight: The chemical shift of the methylene protons (


-CH₂) is the primary "Reaction Clock." In the chloro-precursor, these protons feel the inductive effect of Chlorine and appear downfield (~4.2 ppm). Upon substitution with Nitrogen (less electronegative than Cl, but electron-donating via resonance), this signal shifts upfield to ~3.08 ppm.[1]

Comparative Analysis: Validation & Alternatives

Scenario A: Reaction Monitoring (Precursor vs. Product)

The most common application of this NMR profile is confirming the synthesis from 2-chloro-N-(4-methoxyphenyl)acetamide .[1]

Objective: Confirm quantitative conversion of the electrophile.

FeaturePrecursor (Reactant)Target ProductStatus

-CH₂ Shift

4.18 ppm (s)

3.08 ppm (s)
Primary Indicator
N-Me Signal Absent

2.28 ppm (s, 6H)
Confirmation
Amide NH

10.1 ppm (DMSO)

9.45 ppm (DMSO)
Secondary (Shift due to H-bonding change)

Decision Protocol: If a peak remains at 4.18 ppm , the reaction is incomplete. If a new peak appears at ~3.5 - 4.0 ppm (often broad), suspect the formation of a quaternary ammonium salt (over-alkylation impurity).

Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d6)

Choosing the right solvent is critical for observing the amide proton, which is essential for confirming the secondary amide structure.[1]

  • Chloroform-d (CDCl₃):

    • Pros: Sharp lines, good solubility for the free base.[1]

    • Cons: The Amide NH signal is often broad or located in the aromatic region (~8.0 ppm), making integration difficult. The amine protons may exchange if traces of acid are present.

  • DMSO-d6 (Recommended):

    • Pros: Excellent separation of NH (moves downfield to ~9-10 ppm due to H-bonding with solvent).[1]

    • Cons: Residual water peak at 3.33 ppm can obscure the critical

      
      -CH₂ peak (3.08 ppm) if the sample is wet.
      
    • Verdict: Use DMSO-d6 for characterization, but ensure the solvent is "Extra Dry" to keep the water signal sharp and separated from your methylene peak.[1]

Visualized Workflows

Synthesis Verification Logic

The following diagram outlines the logical flow for validating the product using NMR data.

ReactionLogicStartCrude Product IsolatedAcquireAcquire 1H NMR(DMSO-d6)Start->AcquireCheckCH2Check region 4.0 - 4.2 ppm(Chloro-methylene)Acquire->CheckCH2CheckNMeCheck region 2.2 - 2.4 ppm(Dimethylamino)CheckCH2->CheckNMeNo Peak at 4.2ResultMixFAIL: Incomplete Reaction(Recrystallize)CheckCH2->ResultMixPeak Present at 4.2ResultCleanPASS: Pure Product(Target Obtained)CheckNMe->ResultCleanSharp Singlet (6H)ResultSaltFAIL: Quaternary Salt(Check pH/Extraction)CheckNMe->ResultSaltShifted/Broad (>3.0 ppm)

Caption: Decision tree for validating the nucleophilic substitution of the chloro-linker using 1H NMR markers.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the shifts listed above, follow this standardized protocol.

  • Massing: Weigh 5–10 mg of the dried solid product into a clean vial.

    • Note: Ensure the sample is free of synthesis solvents (EtOAc/Hexanes), as EtOAc signals (4.1 ppm and 2.0 ppm) can overlap with diagnostic regions.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the solution is cloudy, the free base may be protonated (salt form). Add 1 drop of NaOD/D₂O or filter through a glass wool plug.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for accurate integration of the amide NH).

    • Referencing: Set the residual DMSO quintet to 2.50 ppm .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amide/amine chemical shift additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-(4-methoxyphenyl)-N-methyl- (Analogous spectral data for p-anisidine derivatives). NIST Chemistry WebBook. Link

  • ChemicalBook. (2024). N-(4-methoxyphenyl)-2-chloroacetamide NMR Spectrum (Precursor Data). Link

Advanced Characterization of Acetanilide Amide I Bands: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of acetanilide-based analgesics and antipyretics, the Amide I band (1630–1700 cm⁻¹) serves as the primary spectral diagnostic. Unlike simple ketones, the amide carbonyl in acetanilides is highly sensitive to both electronic substitution on the phenyl ring and the physical state of the sample.

This guide moves beyond basic peak assignment. We analyze the competing resonance mechanisms that dictate peak shifts, compare solid-state vs. solution-phase data to isolate hydrogen bonding effects, and provide a self-validating protocol for high-precision data acquisition.

The Physics of the Amide I Band

To interpret acetanilide spectra accurately, one must understand that the Amide I band is not a pure


 stretch. It is a complex vibrational mode dominated by the carbonyl stretch (~80%) but significantly coupled with the 

stretch and in-plane

bending.
The "Competing Resonance" Mechanism

In acetanilides, the nitrogen lone pair is involved in a tug-of-war between two resonance systems:

  • Amide Resonance: Donation into the carbonyl (

    
    ), which lowers the 
    
    
    
    bond order.
  • Aromatic Resonance: Delocalization into the phenyl ring (

    
    ), which competes with the amide resonance.
    

This competition is the fundamental driver of substituent-induced frequency shifts.

ResonanceLogic cluster_legend Mechanism N_LonePair Nitrogen Lone Pair Carbonyl Carbonyl Group (C=O) N_LonePair->Carbonyl Amide Resonance (Reduces C=O order) Phenyl Phenyl Ring N_LonePair->Phenyl Aromatic Delocalization Freq_Low Lower Frequency (Weaker C=O Bond) Carbonyl->Freq_Low Strong Donation (Single bond character) Freq_High Higher Frequency (Stronger C=O Bond) Phenyl->Freq_High EWG on Ring (Pulls e- from N)

Figure 1: The competing resonance pathways in acetanilide. Electron Withdrawing Groups (EWGs) on the phenyl ring enhance the aromatic delocalization, reducing amide resonance and shifting the Amide I band to higher frequencies.

Comparative Analysis: Environmental & Electronic Effects

Comparison A: Phase Transition (Solid vs. Solution)

The most common source of error in acetanilide analysis is comparing solid-state literature values with solution-phase experimental data.

  • Solid State (KBr/Nujol): Acetanilide molecules form strong intermolecular hydrogen bond networks (

    
    ). This lengthens the 
    
    
    
    bond, significantly lowering the force constant.
  • Dilute Solution (CCl₄/CHCl₃): Hydrogen bonds are broken. The carbonyl exists as a free monomer, exhibiting a higher force constant.

Critical Insight: The shift magnitude (


) is a direct measure of the hydrogen bond strength in the crystal lattice.
Comparison B: Substituent Effects (Hammett Correlation)

Modifying the phenyl ring alters the electron density available to the nitrogen.

  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at the para position inductively pull electron density from the ring. The ring, in turn, pulls density from the nitrogen lone pair.
    • Result: Reduced

      
       resonance.[1] The carbonyl retains more "double bond" character.
      
    • Spectral Shift:Blue Shift (Higher Wavenumber).

  • Electron Donating Groups (EDG): Substituents like

    
     donate density to the ring, making the nitrogen lone pair more available for the carbonyl.
    
    • Result: Enhanced

      
       resonance. The carbonyl acquires more "single bond" character.
      
    • Spectral Shift:Red Shift (Lower Wavenumber).

Experimental Data Summary

The following table synthesizes experimental peak positions for Acetanilide and key derivatives.

CompoundSubstituent (Para)PhaseAmide I Peak (

, cm⁻¹)
Mechanistic Driver
Acetanilide

Solid (KBr) 1663 Strong intermolecular H-bonding
Acetanilide

Soln (CCl₄) 1706 Free monomer; loss of H-bonding
4'-Nitroacetanilide

(Strong EWG)
Solid (KBr)1675Inductive withdrawal strengthens C=O
4'-Chloroacetanilide

(Weak EWG)
Solid (KBr)1668Weak inductive withdrawal
4'-Methoxyacetanilide

(EDG)
Solid (KBr)1655Resonance donation weakens C=O[2]
Acetanilide Azanion

(Deprotonated)
DMSO Soln~1510Loss of proton causes massive charge redistribution

Data aggregated from NIST Standard Reference Database and comparative literature [1][2].

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. This workflow minimizes atmospheric water interference and ensures consistent pathlengths.

Method A: Solid State (KBr Pellet)

Best for: Routine identification and polymorph screening.

  • Desiccation: Dry KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio: Mix 1-2 mg of Acetanilide with 200 mg KBr (approx 1:100 ratio).

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Coarse particles cause the Christiansen effect (distorted baselines).

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

  • Validation: The baseline at 4000 cm⁻¹ should show >85% transmittance. If <70%, the pellet is too thick or scattering light (re-grind).

Method B: Solution Phase (Quantitative)

Best for: Studying electronic substituent effects without H-bond interference.

  • Solvent Choice: Use anhydrous CCl₄ or CHCl₃. Note: CCl₄ is toxic; CHCl₃ is a safer alternative but absorbs in other regions.

  • Cell: Use a sealed CaF₂ or NaCl liquid cell with a 0.1 mm or 0.5 mm pathlength .

  • Concentration: Prepare a 0.05 M solution.

  • Background Subtraction:

    • Step 1: Run pure solvent.

    • Step 2: Run sample.

    • Step 3: Digitally subtract the solvent spectrum until the solvent regions are flat.

ProtocolWorkflow Start Start: Sample Prep Choice Select Phase Start->Choice KBr_Dry Dry KBr (110°C) Prevent -OH bands Choice->KBr_Dry Solid State Sol_solv Sol_solv Choice->Sol_solv Solution State KBr_Grind Grind (1:100 Ratio) Avoid Christiansen Effect KBr_Dry->KBr_Grind KBr_Press Vac Press (10 tons) KBr_Grind->KBr_Press Validate Validation Check: Amide I FWHM < 25 cm-1? KBr_Press->Validate Sol_ Sol_ solv Select Solvent (CCl4 or CHCl3) Sol_conc Dilute to <0.05M Eliminate Dimers Sol_sub Digital Subtraction of Solvent Spectrum Sol_conc->Sol_sub Sol_sub->Validate Sol_solv->Sol_conc

Figure 2: Decision tree for FTIR acquisition. Note the critical validation step at the end to ensure spectral quality.

References

  • NIST Chemistry WebBook. Acetanilide Infrared Spectrum.[3][4][5] National Institute of Standards and Technology.[3][4][5] [Link]

  • Abbott, N. B., & Elliott, A. (1956). Infra-red spectrum and dichroism of crystalline acetanilide. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1965). Infrared spectroscopic studies of amides and anilides.[1][6][7][8][9][10][11][12] Proceedings of the Indian Academy of Sciences - Section A. [Link]

Sources

A Comparative Guide to the Anesthetic Potency of Lidocaine and its 4-Methoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the anesthetic potency of the widely-used local anesthetic, lidocaine, with its putative 4-methoxy analog. As direct comparative experimental data for 4-methoxy-lidocaine is not extensively available in public literature, this analysis is built upon established principles of structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) studies of related analogs, and a foundational understanding of the physicochemical properties governing local anesthetic action. This document is intended for researchers, scientists, and drug development professionals interested in the rational design of novel local anesthetics.

Introduction: The Quest for Enhanced Local Anesthesia

Lidocaine, an amide-type local anesthetic, has been a cornerstone of clinical practice for decades due to its rapid onset and intermediate duration of action.[1][2] Its mechanism, the reversible blockade of voltage-gated sodium channels in nerve membranes, effectively prevents pain signal transmission.[1][3][4] The pursuit of improved local anesthetics, however, is a continuous endeavor in medicinal chemistry. The goal is to develop analogs with enhanced potency, longer duration of action, and an improved safety profile.

The modification of the core lidocaine structure is a key strategy in this pursuit. The typical local anesthetic molecule comprises a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[1][5] Alterations to any of these components can significantly impact the drug's pharmacokinetic and pharmacodynamic properties.[1] This guide focuses on a specific modification: the introduction of a methoxy (-OCH3) group at the 4-position (para-position) of lidocaine's aromatic ring. We will explore how this seemingly minor structural change is predicted to alter its anesthetic potency based on fundamental scientific principles.

The Molecular Target: Mechanism of Action at the Voltage-Gated Sodium Channel

Local anesthetics exert their effect by blocking the propagation of action potentials in nerve fibers.[4] This is achieved by physically obstructing the voltage-gated sodium channels from within the neuron.[3][4] The process can be broken down into the following steps:

  • Penetration: The un-ionized, lipid-soluble form of the local anesthetic diffuses across the nerve cell membrane into the axoplasm.[6][7]

  • Re-equilibration: Once inside the acidic axoplasm, an equilibrium is re-established, and a portion of the anesthetic molecules become ionized (protonated).[6][7]

  • Channel Blockade: The ionized form of the anesthetic then binds to a specific receptor site within the pore of the voltage-gated sodium channel.[4][7] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for nerve depolarization.[3][4]

G cluster_membrane Neuronal Membrane B LA (Base Form) Lipophilic BH_intra LAH+ (Ionized Form) Hydrophilic B->BH_intra Axoplasm Re-equilibration Receptor Receptor Site BH_intra->Receptor Binding NaChannel Voltage-Gated Sodium Channel BlockedImpulse Blocked Nerve Impulse Receptor->BlockedImpulse Blockade of Na+ Influx BH_extra LAH+ (Injected Form) B_extra LA (Base Form) BH_extra->B_extra Tissue Buffer (pH > pKa) B_extra->B Diffusion NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel Depolarization Signal

Caption: Mechanism of local anesthetic action on sodium channels.

Predicting Potency: The Role of Physicochemical Properties

The anesthetic potency of a molecule like lidocaine is not a singular property but rather a function of several interconnected physicochemical characteristics. The addition of a 4-methoxy group is expected to modulate these properties, thereby altering the overall potency.

  • Lipophilicity (Lipid Solubility): This is a primary determinant of local anesthetic potency.[3][5][8] A higher lipid solubility allows the anesthetic to more readily penetrate the lipid-rich nerve membrane to reach its intracellular site of action.[3][8] The methoxy group is generally considered to be lipophilic, and its addition to the aromatic ring would be expected to increase the overall lipid solubility of the molecule. This, in turn, is predicted to increase anesthetic potency.[5]

  • pKa: The pKa of a local anesthetic determines the proportion of ionized and un-ionized forms at a given pH.[4][6] For a local anesthetic to be effective, it must exist in both forms: the un-ionized base to cross the nerve membrane and the ionized cation to block the sodium channel.[6] Most local anesthetics are weak bases with pKa values between 7.5 and 9.0.[4] The methoxy group is an electron-donating group, which would be expected to slightly increase the basicity of the tertiary amine, potentially leading to a minor increase in the pKa. A higher pKa would mean a lower proportion of the base form at physiological pH, which could slightly delay the onset of action.[6]

  • Protein Binding: The duration of action of a local anesthetic is highly correlated with its degree of protein binding.[3][6][8] Molecules that bind more tightly to the sodium channel protein will remain at the receptor site for a longer period, prolonging the nerve block.[3][8] Increased lipophilicity, as is predicted for the 4-methoxy analog, is often associated with increased protein binding.[4][5]

Predicted Comparative Properties
PropertyLidocainePredicted 4-Methoxy LidocaineRationale for PredictionExpected Impact on Potency
Lipophilicity ModerateHigherThe methoxy group increases the lipophilic character of the aromatic ring.Increased Potency [3][5]
pKa ~7.9Slightly HigherThe electron-donating nature of the methoxy group may slightly increase the basicity of the tertiary amine.Potentially slower onset of action.[6]
Protein Binding ~64%HigherIncreased lipophilicity generally correlates with increased protein binding.[4][5]Longer Duration of Action [3][8]

Experimental Evaluation of Anesthetic Potency

To empirically validate the predictions made for a 4-methoxy lidocaine analog, a series of standardized in vitro and in vivo experiments would be required.

In Vitro Assessment: Patch-Clamp Electrophysiology

The gold standard for assessing a drug's direct effect on ion channels is the patch-clamp technique.[9] This method allows for the measurement of ionic currents flowing through individual channels in a cell membrane, providing a precise quantification of channel blockade.

Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Culture a suitable cell line expressing the target voltage-gated sodium channel (e.g., Nav1.7, which is crucial for pain signaling) such as HEK-293 cells.[10][11]

  • Cell Preparation: Isolate a single cell and form a high-resistance "giga-seal" between the cell membrane and the tip of a glass micropipette.

  • Whole-Cell Configuration: Apply suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.

  • Baseline Recording: Record the sodium currents elicited by a series of voltage steps before the application of any drug.

  • Drug Application: Perfuse the cell with a known concentration of the test compound (e.g., 4-methoxy lidocaine).

  • Post-Drug Recording: Record the sodium currents again in the presence of the drug.

  • Data Analysis: Compare the amplitude of the sodium currents before and after drug application to determine the percentage of channel block. Repeat with various concentrations to generate a dose-response curve and calculate the IC50 (the concentration required to inhibit 50% of the current).

Caption: Workflow for in vitro potency testing via patch-clamp.

In Vivo Assessment: Animal Models of Local Anesthesia

In vivo models are essential to evaluate the anesthetic effect of a compound in a complex biological system, providing data on onset, duration, and potential toxicity.

Protocol: Rat Sciatic Nerve Block Model

  • Animal Preparation: Anesthetize a rat and expose the sciatic nerve through a small incision in the thigh.

  • Baseline Measurement: Apply a stimulus to the nerve and record the resulting compound muscle action potential (CMAP) from the plantar muscles of the foot to establish a baseline.

  • Drug Administration: Inject a standardized volume and concentration of the local anesthetic solution (e.g., lidocaine or the 4-methoxy analog) directly adjacent to the sciatic nerve.

  • Monitoring Block Onset: Continuously monitor the CMAP amplitude following injection. The time taken for the amplitude to decrease by a predefined amount (e.g., 90%) is the onset time.

  • Monitoring Block Duration: After the block is established, continue to monitor the CMAP. The duration of action is the time from the onset of the block until the CMAP amplitude returns to a certain percentage of the baseline (e.g., 50% recovery).

  • Data Analysis: Compare the onset and duration of the block between the different anesthetic groups.

Other common in vivo models include the tail-flick test, which measures the latency of a rat to flick its tail away from a thermal stimulus, and the mouse vocalization test, where the response to a mild electrical stimulus is monitored.[12][13][14][15]

Caption: Workflow for in vivo sciatic nerve block model.

Concluding Synthesis and Future Directions

Based on established structure-activity relationships, the introduction of a 4-methoxy group to the lidocaine scaffold is predicted to yield an analog with higher potency and a longer duration of action . This is primarily attributed to an increase in lipophilicity, which enhances both nerve membrane penetration and protein binding at the receptor site.[3][5][8]

However, these predictions remain theoretical until substantiated by empirical data. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have shown that hydrophobic and steric parameters are key to the activity of lidocaine analogs, which supports the predicted enhanced effect of a lipophilic methoxy group.[10][11] The next logical step is the chemical synthesis of 4-methoxy lidocaine, followed by rigorous evaluation using the in vitro and in vivo protocols detailed in this guide. Such studies will not only validate the predictions but also provide crucial information on the therapeutic index and potential for systemic toxicity of this novel analog. The insights gained would be invaluable for the rational design of the next generation of local anesthetics.

References

  • Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. National Center for Biotechnology Information. [Link]

  • Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. Scholars@Duke. [Link]

  • Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. PubMed. [Link]

  • An in vivo method for the quantitative evaluation of local anesthetics. PubMed. [Link]

  • An in vivo method for the quantitative evaluation of local anesthetics. ResearchGate. [Link]

  • Structure-activity Relationship of Local anesthetics. Medicinal Chemistry Lectures Notes. [Link]

  • (PDF) Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. ResearchGate. [Link]

  • A new in vivo method for quantitatively evaluating local anesthetics. PubMed. [Link]

  • An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. [Link]

  • Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents. ResearchGate. [Link]

  • Evaluation of the local anesthetic. Journal of Experimental Pharmacology. [Link]

  • Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. Thieme Connect. [Link]

  • An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Clujul Medical. [Link]

  • Models for screening of Local Anaesthetics.pptx. SlideShare. [Link]

  • Biological Activity of Compounds Exhibiting Local Anesthetics' Properties Evaluated by QSAR Approach. ResearchGate. [Link]

  • Local Anesthetics. Medscape. [Link]

  • 3 Pharmacology of local anaesthetics. Pocket Dentistry. [Link]

  • Evaluation of the in vitro effects of local anesthetics on equine chondrocytes and fibroblast-like synoviocytes in high-density monolayer and pellet cultures. American Veterinary Medical Association. [Link]

  • Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. [Link]

  • Effects of Lidocaine-Derived Organic Compounds on Eosinophil Activation and Survival. MDPI. [Link]

  • General structure of the new lidocaine analogs. ResearchGate. [Link]

  • Pharmacology of local anaesthetics. Deranged Physiology. [Link]

  • Factors affecting local anesthetic action. Mustansiriya University. [Link]

  • Anesthetic comparisons of 4% concentrations of articaine, lidocaine, and prilocaine as primary buccal infiltrations of the mandibular first molar: a prospective randomized, double-blind study. PubMed. [Link]

  • Properties, Absorption, and Disposition of Local Anesthetic Agents. Anesthesia Key. [Link]

  • Local Anaesthetics. Ho Medical: Anaesthesia. [Link]

  • Comparative study of the anesthetic efficacy of 4% articaine versus 2% lidocaine in inferior alveolar nerve block during surgical extraction of impacted lower third molars. PubMed. [Link]

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Navigating the Solid-State Landscape of 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, understanding the three-dimensional structure of a molecule is paramount. The crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, profoundly influencing a drug candidate's journey from the laboratory to the clinic. This guide focuses on 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide, a molecule of interest for which, to date, no public crystal structure has been reported. In the absence of direct experimental data, a powerful approach is to conduct a thorough comparative analysis of structurally related compounds. By examining the crystal structures of its analogues, we can glean valuable insights into the likely conformational preferences, intermolecular interactions, and packing motifs of the target molecule. This knowledge is instrumental in designing effective crystallization strategies and in predicting its solid-state behavior.

This technical guide provides a comprehensive comparison of the crystallographic features of key analogues of this compound. We will dissect the conformational intricacies of the core N-(4-methoxyphenyl)acetamide scaffold and explore how different substituents at the 2-position influence its solid-state architecture. Furthermore, we will delve into the typical conformations of the N,N-dimethylaminoethyl moiety to build a predictive model for the target molecule. Finally, this guide will culminate in a detailed, actionable experimental protocol for the crystallization of this compound, grounded in the principles of crystal engineering and the insights derived from our comparative analysis.

Comparative Structural Analysis of Analogues

The foundation of our predictive analysis lies in the detailed examination of the crystal structures of molecules that share significant structural similarity with our target compound. We will focus on three key analogues for which crystallographic data is available:

  • N-(4-methoxyphenyl)acetamide (1): The parent scaffold, lacking the 2-substituent.

  • 2-chloro-N-(4-methoxyphenyl)acetamide (2): An analogue where the dimethylamino group is replaced by a chloro atom.

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (3): A more complex analogue with a bulky substituent at the 2-position.

  • N-(4-Methoxy-2-nitrophenyl)acetamide (4): An analogue with a nitro group on the phenyl ring, ortho to the acetamide group.

The following sections will dissect the key structural parameters of these analogues to build a framework for understanding our target molecule.

Molecular Conformation: Bond Lengths, Angles, and Torsion Angles

The conformation of a molecule in the solid state is a delicate balance of intramolecular forces and the demands of efficient crystal packing. By comparing key geometric parameters, we can identify conserved features and understand the conformational flexibility of the N-(4-methoxyphenyl)acetamide core.

ParameterN-(4-methoxyphenyl)acetamide (1)2-chloro-N-(4-methoxyphenyl)acetamide (2)2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (3)N-(4-Methoxy-2-nitrophenyl)acetamide (4)
C(amide)-N(amide) Bond Length (Å) ~1.35~1.36~1.35~1.36
C(carbonyl)-O Bond Length (Å) ~1.23~1.23~1.24~1.23
Acetamide-Phenyl Dihedral Angle (°) ~2528.8748.4325.4
Methoxy-Phenyl Dihedral Angle (°) Nearly coplanarNearly coplanarNearly coplanar6.1

Table 1: Comparison of selected geometric parameters for analogues of this compound.

Expert Insights: The C(amide)-N(amide) and C(carbonyl)-O bond lengths are remarkably consistent across the analogues, reflecting the partial double bond character of the amide group due to resonance. This planarity of the acetamide group is a key structural feature. The most significant variation is observed in the dihedral angle between the acetamide group and the phenyl ring. In the parent compound 1 and the nitro-substituted analogue 4 , this twist is around 25 degrees. The introduction of a chloro group in 2 results in a similar torsion of approximately 29 degrees[1]. However, the much bulkier 2-[(2-aminophenyl)sulfanyl] group in 3 forces a more pronounced twist of nearly 48 degrees to alleviate steric hindrance[2]. This demonstrates the conformational flexibility of this linkage, which will be a critical factor in the crystal packing of our target molecule. The methoxy group consistently remains nearly coplanar with the phenyl ring, suggesting a strong preference for this orientation to maximize resonance stabilization.

The Conformation of the N,N-Dimethylaminoethyl Moiety: A Predictive Analysis

The N,N-dimethylaminoethyl group introduces additional degrees of conformational freedom. To predict its likely conformation in the crystal structure of our target molecule, we can analyze the torsion angles observed in other small molecules containing this fragment.

A survey of the Cambridge Structural Database (CSD) reveals that the torsion angle around the central C-C bond of the ethyl linker in N,N-dimethylaminoethyl groups often adopts a gauche or anti conformation. The specific conformation is influenced by both intramolecular interactions (such as the potential for hydrogen bonding with the terminal amino group) and the demands of crystal packing.

Logical Relationship Diagram:

G cluster_intra Intramolecular Factors cluster_inter Intermolecular Factors Steric_Hindrance Steric Hindrance Conformation N,N-Dimethylaminoethyl Conformation Steric_Hindrance->Conformation influences Intramolecular_HBond Intramolecular H-Bonding Intramolecular_HBond->Conformation stabilizes Crystal_Packing Crystal Packing Forces Crystal_Packing->Conformation dictates Intermolecular_HBond Intermolecular H-Bonding Intermolecular_HBond->Conformation directs G Crystal_Structure Obtain Single Crystal X-ray Structure Identify_Interactions Identify Potential Intermolecular Interactions Crystal_Structure->Identify_Interactions Analyze_Geometry Analyze Geometric Parameters (Distances, Angles) Identify_Interactions->Analyze_Geometry Hirshfeld_Surface Perform Hirshfeld Surface Analysis Identify_Interactions->Hirshfeld_Surface Packing_Diagram Generate and Analyze Packing Diagrams Analyze_Geometry->Packing_Diagram Report Report Supramolecular Synthons and Motifs Hirshfeld_Surface->Report Packing_Diagram->Report

Caption: Workflow for the analysis of intermolecular interactions in a crystal structure.

Expert Insights: The consistent presence of N-H···O=C hydrogen bonds in analogues 1 and 2 strongly suggests that this will be a primary supramolecular synthon in the crystal structure of this compound. The dimethylamino group introduces a strong hydrogen bond acceptor site, which is likely to engage in C-H···N interactions with neighboring molecules. The overall packing will be a complex interplay of these directed hydrogen bonds and weaker, less directional van der Waals forces.

Experimental Protocol for the Crystallization of this compound

Based on the comparative analysis, the following is a detailed, self-validating protocol for obtaining single crystals of the target compound suitable for X-ray diffraction.

Materials:

  • This compound (purity > 98%)

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

  • Small glass vials (1-2 mL) with screw caps or parafilm

  • Micro-syringes and filters (0.22 µm)

  • Hot plate with stirring capabilities

  • Microscope for crystal observation

Step-by-Step Methodology:

  • Solubility Screening:

    • Rationale: To identify suitable solvents for crystallization. An ideal solvent will dissolve the compound moderately at elevated temperatures and poorly at room temperature.

    • Procedure:

      • Place a small amount (1-2 mg) of the compound in separate vials.

      • Add a small volume (0.1 mL) of each selected solvent to the respective vials.

      • Observe solubility at room temperature.

      • For insoluble or poorly soluble samples, gently heat while stirring to assess solubility at elevated temperatures.

      • Record the observations in a systematic manner.

  • Crystallization by Slow Evaporation:

    • Rationale: This is a simple and effective method for initial crystallization trials.

    • Procedure:

      • Prepare a nearly saturated solution of the compound in a suitable solvent (identified from the solubility screen) at room temperature.

      • Filter the solution through a 0.22 µm filter into a clean vial.

      • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation.

      • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Crystallization by Slow Cooling:

    • Rationale: This method relies on the temperature-dependent solubility of the compound.

    • Procedure:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Filter the hot solution into a pre-warmed, clean vial.

      • Seal the vial and allow it to cool slowly to room temperature.

      • For further crystal growth, the vial can be transferred to a refrigerator (4 °C).

  • Vapor Diffusion:

    • Rationale: This technique allows for a very slow and controlled change in solvent composition, often leading to high-quality crystals.

    • Procedure:

      • Liquid-Vapor Diffusion:

        • Dissolve the compound in a good solvent.

        • Place this solution in a small, open vial.

        • Place the small vial inside a larger, sealed vial containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent.

        • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

      • Solid-Vapor Diffusion:

        • Place the solid compound in a small vial.

        • Place this vial inside a larger, sealed vial containing a solvent in which the compound is sparingly soluble.

        • The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals can grow.

  • Crystal Harvesting and Mounting:

    • Rationale: Proper handling is crucial to preserve the quality of the crystals for X-ray diffraction.

    • Procedure:

      • Once crystals of suitable size and quality are observed, carefully remove them from the mother liquor using a pipette or a small loop.

      • Quickly wash the crystals with a small amount of a solvent in which they are insoluble to remove any surface impurities.

      • Mount the crystal on a goniometer head using a suitable cryo-protectant if necessary for data collection at low temperatures.

Self-Validating System: The success of each crystallization method should be assessed by microscopic examination of the resulting solids. The formation of well-defined, single crystals with sharp edges is the primary indicator of a successful experiment. If initial attempts yield amorphous precipitate or microcrystalline powder, the solvent system, concentration, and cooling/evaporation rate should be systematically varied.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this comprehensive guide provides a robust framework for its investigation. Through a detailed comparative analysis of its structural analogues, we have elucidated the key conformational features and likely intermolecular interactions that will govern its solid-state architecture. The N-(4-methoxyphenyl)acetamide core exhibits a degree of conformational flexibility, particularly in the torsion of the acetamide group relative to the phenyl ring, which is sensitive to the nature of the 2-substituent. The N,N-dimethylaminoethyl moiety is expected to adopt a conformation that optimizes both intramolecular and intermolecular interactions, with its basic nitrogen atom likely serving as a key hydrogen bond acceptor.

The provided experimental protocol offers a systematic and logical approach to obtaining single crystals of the target compound. By carefully controlling the parameters of solubility, temperature, and solvent environment, researchers can navigate the complexities of crystallization and unlock the three-dimensional structure of this molecule. The determination of its crystal structure will not only provide definitive answers to the predictive models presented here but will also be a critical step forward in understanding its properties and potential applications in drug development.

References

  • Haisa, M., Seto, S., & Kashino, S. (1980). The Crystal and Molecular Structure of N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(10), 2446-2448. [Link]

  • Murtaza, S., Tahir, M. N., & Parvez, M. (2012). 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 687-690. [Link]

  • Hines, J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-(dimethylamino)-N-(4-methoxyphenyl)acetamide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles for substituted acetamides.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling this compound to minimize exposure.[8][9][10]

Table 1: Recommended Personal Protective Equipment

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side-shields or chemical splash goggles.[4][6][11]Nitrile gloves (inspect before use).[11][12]Laboratory coat.[4][12][13]Recommended to perform in a chemical fume hood; if not feasible, a NIOSH-approved respirator for dusts may be necessary.[4][5][11]
Dissolving and Solution Handling Chemical splash goggles.[4][12]Nitrile gloves.[11][12]Laboratory coat.[4][12][13]Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8][12]
General Laboratory Use Safety glasses with side-shields.[6][11]Nitrile gloves.[11][12]Laboratory coat.[4][12][13]Not generally required if handled in a well-ventilated area.
Spill Cleanup Chemical splash goggles and face shield.[4][13]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with particulate filters is strongly recommended.[4][5]

Operational Plan: A Step-by-Step Approach to Safety

A systematic workflow is crucial for minimizing risks during the handling of this compound.

Engineering Controls
  • Ventilation: All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood.[8][12] For handling solutions, a well-ventilated area is the minimum requirement, with a fume hood being the preferred option.[8][12]

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure the fume hood is functioning correctly.[12] Have all necessary PPE donned and a chemical spill kit readily accessible.[8]

  • Weighing and Transfer:

    • Perform these operations on a disposable weighing paper or in a suitable container within the fume hood to contain any potential spills.

    • Use spatulas and other appropriate tools to handle the solid material, avoiding direct contact.[13]

  • Dissolution:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process generates heat, cool the vessel as necessary.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6][13]

    • Clean all contaminated surfaces and equipment after use.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[12][13]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][14]

  • The storage area should be secure and accessible only to authorized personnel.[4]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an emergency is critical.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small Spill? assess->small_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes large_spill Large Spill or Unknown Hazard small_spill->large_spill No contain Contain Spill with Absorbent Material don_ppe->contain collect Carefully Collect Contaminated Material contain->collect package Package in a Labeled, Sealable Container collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose end Procedure Complete dispose->end contact_ehs Contact Emergency Services / EHS large_spill->contact_ehs

Caption: Workflow for Chemical Spill Response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][14][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[1][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][14][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][14]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions in a designated, labeled hazardous waste container.

  • Disposal Route: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[8]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10).
  • Lab Safety. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Acetamide. (n.d.). AK Scientific, Inc.
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, December 1).
  • Acetamide MATERIAL SAFETY DATA SHEET CAS No 60-35-5 SDS/MSDS. (n.d.). Pallav Chemicals.
  • Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-. (n.d.). Benchchem.
  • Acetamide - SAFETY D
  • Safety D
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • N-(3,5-Dimethoxyphenyl)-2-(methylamino)acetamide. (n.d.). ChemScene.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • N-(4-Methoxyphenyl)acetamide. (n.d.). Santa Cruz Biotechnology.
  • N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide | 19625-79-7. (2023, April 23). ChemicalBook.
  • 2-(4-Methoxyphenyl)acetamide | 6343-93-7. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2024, November 16). Angene Chemical.
  • Safety Data Sheet: acetamide. (n.d.). Chemos GmbH&Co.KG.
  • N-(4-methoxyphenyl)acetamide - 51-66-1, C9H11NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
  • N-(4-Methoxyphenyl)Acetamide | C9H11NO2 | CID 5827. (n.d.). PubChem.

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×

Retrosynthesis Analysis

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2-(dimethylamino)-N-(4-methoxyphenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.